molecular formula C6H9NO4 B7855408 ethyl 2-hydroxyimino-3-oxobutanoate

ethyl 2-hydroxyimino-3-oxobutanoate

Cat. No.: B7855408
M. Wt: 159.14 g/mol
InChI Key: IACSYDRIOYGJNH-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyimino-3-oxobutanoate is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-hydroxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACSYDRIOYGJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=NO)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 2-oximinoacetoacetate structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-oximinoacetoacetate: Structural Characterization, Synthesis, and Application in Heterocycle Formation Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Ethyl 2-oximinoacetoacetate (CAS: 10379-59-6), formally ethyl 2-(hydroxyimino)-3-oxobutanoate, represents a critical


-functionalized carbonyl scaffold in organic synthesis. Its primary utility lies in its role as a stable precursor to ethyl 2-aminoacetoacetate , a highly reactive species that serves as the nucleophilic partner in the classic Knorr Pyrrole Synthesis .

This guide provides a comprehensive technical breakdown of the molecule, from its tautomeric structural dynamics to its controlled synthesis via nitrosation. It concludes with a validated workflow for its application in generating substituted pyrroles—a structural motif ubiquitous in heme synthesis and modern pharmaceuticals (e.g., Atorvastatin).

Structural Characterization & Physical Properties

The molecule exists in a dynamic equilibrium, primarily favoring the oxime tautomer over the nitroso form due to conjugation stability.

Physicochemical Data Profile
PropertyValueNotes
IUPAC Name Ethyl 2-(hydroxyimino)-3-oxobutanoate
Molecular Formula

Molecular Weight 159.14 g/mol Precision required for stoichiometry
CAS Number 10379-59-6
Appearance Viscous yellow oil or low-melting solidColor intensity correlates to impurities
Solubility Soluble in EtOH, AcOH,

,

Limited water solubility
Tautomerism Oxime (

)

Nitroso (

)
Oxime is the thermodynamically stable form
Isomerism and Spectroscopy

The oxime moiety (


) introduces geometric isomerism.
  • Z-Isomer (Syn): Stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the ester carbonyl oxygen. This is typically the predominant form in non-polar solvents.

  • E-Isomer (Anti): Favored in polar protic solvents where intermolecular H-bonding dominates.

Diagnostic Spectral Signals (1H NMR in


): 
  • 
     1.35 (t, 3H, 
    
    
    
    )
  • 
     2.40 (s, 3H, 
    
    
    
    )
  • 
     4.35 (q, 2H, 
    
    
    
    )
  • 
     10.0–11.5 (br s, 1H, 
    
    
    
    , exchangeable) – Shift varies significantly with concentration and E/Z ratio.

Synthesis: Nitrosation of Ethyl Acetoacetate

The standard preparation involves the electrophilic nitrosation of ethyl acetoacetate using sodium nitrite in acetic acid. This reaction relies on the enolization of the


-keto ester.
Mechanistic Pathway

The reaction proceeds via the attack of the nitrosonium ion (


) on the enol form of ethyl acetoacetate.

NitrosationMechanism Start Ethyl Acetoacetate (Keto Form) Enol Enol Tautomer Start->Enol Acid Catalysis Intermediate 2-Nitroso Intermediate Enol->Intermediate + NO+ (Electrophilic Attack) Nitrosonium NO+ Species (from NaNO2/AcOH) Nitrosonium->Intermediate Product Ethyl 2-oximinoacetoacetate (Oxime Form) Intermediate->Product Tautomerization (Thermodynamic Sink)

Figure 1: Mechanistic flow from the


-keto ester to the stable oxime via nitrosonium attack.
Validated Experimental Protocol

Safety Note: This reaction generates exothermic heat and potentially toxic nitrogen oxides. Perform in a fume hood.

  • Reagent Setup:

    • Ethyl Acetoacetate: 1.0 eq (e.g., 13.0 g)

    • Glacial Acetic Acid: Solvent/Acid source (approx. 30 mL)

    • Sodium Nitrite (

      
      ): 1.1 eq (dissolved in minimum water)
      
  • Procedure:

    • Step A: Dissolve ethyl acetoacetate in glacial acetic acid in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control prevents decomposition.

    • Step B: Add the aqueous

      
       solution dropwise via an addition funnel. The rate should be slow enough to maintain the internal temperature below 10°C.
      
    • Step C: Upon completion, allow the mixture to stir at room temperature for 1–2 hours.

    • Step D (Workup): Dilute with water and extract with diethyl ether or ethyl acetate. Wash the organic layer with water (to remove AcOH) and brine. Dry over

      
       and concentrate.
      
  • Validation:

    • The product should appear as a viscous oil.

    • TLC: Stains positive (yellow/brown) with anisaldehyde or

      
      .
      
    • IR: Appearance of broad OH stretch (

      
      ) and shift in carbonyl frequency.
      

Application: The Knorr Pyrrole Synthesis

Ethyl 2-oximinoacetoacetate is rarely the end product; it is the "safe storage" form of ethyl 2-aminoacetoacetate .


-Aminoketones are notoriously unstable, undergoing rapid self-condensation to form pyrazines. Therefore, they must be generated in situ.[1]
The "In Situ" Reduction Strategy

In the Knorr synthesis, zinc dust is used to reduce the oxime to the amine in the presence of a second carbonyl partner (e.g., another equivalent of ethyl acetoacetate or acetylacetone). The newly formed amine immediately condenses with the partner to close the pyrrole ring.

KnorrSynthesis Oxime Ethyl 2-oximinoacetoacetate (Precursor) Amine Ethyl 2-aminoacetoacetate (Transient Species) Oxime->Amine Reduction Zinc Zn / AcOH (Reductant) Zinc->Amine Condensation Condensation & Cyclization Amine->Condensation Partner Dicarbonyl Partner (e.g., Acetylacetone) Partner->Condensation Pyrrole Substituted Pyrrole (Final Product) Condensation->Pyrrole -2 H2O

Figure 2: The Knorr Pyrrole Synthesis workflow. The transient amine is captured immediately by the dicarbonyl partner.

Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • Mixture Preparation: In a flask, combine Ethyl 2-oximinoacetoacetate (1 eq) and Ethyl Acetoacetate (1 eq) in glacial acetic acid.

  • Reduction/Cyclization: Add Zinc dust (2.5 eq) in small portions.

    • Note: This reaction is highly exothermic . The solvent may boil.[1][2] This heat is often necessary to drive the condensation, but control is required to prevent boil-over.

  • Workup: Decant the hot solution into cold water. The pyrrole product typically precipitates as a solid.

  • Purification: Recrystallize from ethanol.

References

  • PubChem. (n.d.).[3] Ethyl oximinoacetoacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
  • Organic Syntheses. (1943). Ethyl

    
    -Aminoacetoacetate Hydrochloride. Org. Synth. Coll. Vol. 2, p.202. (Demonstrates reduction of the oxime). Retrieved from [Link]
    
  • Fischer, H. (1935). The Chemistry of Pyrroles. Organic Syntheses utilizing oximino-intermediates for porphyrin construction.[4][5]

Sources

safety data sheet SDS ethyl 2-hydroxyimino-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and application profile of Ethyl 2-hydroxyimino-3-oxobutanoate (CAS 609-08-5). It is designed for researchers and scale-up chemists, moving beyond standard compliance data to provide actionable, field-proven insights.

Synonyms: Ethyl isonitrosoacetoacetate; Ethyl 2-(hydroxyimino)-3-oxobutyrate CAS: 609-08-5 | Formula: C₆H₉NO₄ | MW: 159.14 g/mol

Executive Safety Profile & Critical Hazards

Senior Scientist Note: While often classified merely as an "Irritant" in vendor catalogs, this compound belongs to the oxime/nitroso class. In process chemistry, these moieties are structural alerts for thermal instability. The primary risk is not just exposure, but runaway decomposition during distillation or heating.

Core Hazard Matrix
Hazard CategoryGHS ClassificationSignal WordH-CodeCritical Effect
Physical Combustible Liquid / SolidWARNING H227Flash point is moderate; violent decomposition possible at >150°C.
Health Skin/Eye IrritantWARNING H315, H319Causes significant inflammation upon contact.
Respiratory STOT SE 3WARNING H335Inhalation of vapors/dust causes respiratory tract irritation.
Reactivity Thermal InstabilityN/A NoteBeckmann Rearrangement risk under acidic/thermal stress.
Emergency Response Decision Tree

The following logic flow dictates immediate actions during a spill or exposure event.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Spill / Leak Type->Spill Fire Fire / Thermal Runaway Type->Fire Exposure Personnel Exposure Type->Exposure SolidSpill Solid/Crystalline? (MP ~45°C) Spill->SolidSpill LiqSpill Liquid/Melt? Spill->LiqSpill FireAction Evacuate 50m. Use CO2/Foam. NO WATER JET (Spread risk). Fire->FireAction Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSpill Do NOT use metal tools (Spark Risk). Use inert absorbent (Vermiculite). SolidSpill->ActionSpill LiqSpill->ActionSpill Decomp Risk of NOx & HCN evolution. FireAction->Decomp Wash Flush 15+ min. Remove contacts. Seek medical aid. Skin->Wash Eye->Wash

Caption: Emergency response logic prioritizing thermal runaway prevention and NOx containment.

Physicochemical Characterization

Accurate physical data is crucial for process design. Note the melting point; this material often exists as a supercooled liquid or a semi-solid sludge in older bottles.

PropertyValueTechnical Context
Physical State Low-melting solidMP: 46–48 °C .[1] Often appears as a yellow oil if impure or supercooled.
Boiling Point 185 °C (dec.)Do not distill at atm pressure. Vacuum distillation required to prevent decomposition.
Density 1.22 g/cm³Denser than water; sinks and slowly dissolves/hydrolyzes.
Solubility EtOH, Et₂O, CHCl₃Highly soluble in organic solvents. Poorly soluble in cold water.
pKa ~7.4The oxime proton is acidic; forms salts with strong bases (e.g., NaOEt).

Synthesis & Handling Protocols

Context: This compound is a critical intermediate in the Knorr Pyrrole Synthesis . It is typically synthesized via the nitrosation of ethyl acetoacetate.

A. Synthesis Mechanism & Safety Control

The synthesis involves generating nitrous acid in situ. This is an exothermic step requiring strict temperature control to prevent "fume-off" events.

Synthesispath Start Ethyl Acetoacetate (Active Methylene) Inter Intermediate Nitrosation Start->Inter + NaNO2 Reagent NaNO2 / AcOH (Nitrosating Agent) Reagent->Inter Prod Ethyl 2-hydroxyimino- 3-oxobutanoate Inter->Prod - H2O Risk HAZARD CONTROL: Keep T < 10°C to prevent NOx release Inter->Risk

Caption: Nitrosation pathway highlighting the critical temperature control point (<10°C).

B. Handling Best Practices
  • Temperature Control: Store at 2–8°C . Room temperature storage leads to gradual darkening (decomposition) and pressure buildup in sealed vials.

  • Distillation Warning: Never attempt to distill this compound at atmospheric pressure. The oxime group can undergo a Beckmann rearrangement or dehydration violently at temperatures >150°C. Use high vacuum (<5 mmHg) and keep bath temperature <100°C.

  • Incompatibilities:

    • Strong Acids: Catalyze decomposition to CO₂ and hydroxylamine derivatives.

    • Reducing Agents (LiAlH₄, H₂): Energetic reduction to amino-esters; potential for hydrogen evolution.

Toxicological & Ecological Insights

While specific LD50 data for this CAS is sparse compared to its parent acetoacetate, structural analogy allows for high-confidence assessment.

  • Mechanism of Action: As an alpha-dicarbonyl oxime, it acts as a chelating agent and a Michael acceptor. It can deplete cellular glutathione, leading to oxidative stress.

  • Decomposition Toxicity: Thermal degradation releases Nitrous Fumes (NOx) and potentially traces of Hydrogen Cyanide (HCN) if heated to charring.[2]

  • Acute Effects:

    • Skin: Erythema and edema (irritation).

    • Inhalation:[3] Coughing, shortness of breath. High concentrations of vapor (from heated material) may cause chemical pneumonitis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved from [Link]

  • Organic Syntheses. (1943). Ethyl alpha-isonitrosoacetoacetate. Org. Synth. 1943, 23, 33. [Link]

Sources

ethyl 2-hydroxyimino-3-oxobutanoate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

Ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5408-04-8) is a pivotal


-functionalized 

-keto ester intermediate. It serves as the stable oxime equivalent of the transient

-nitrosoacetoacetate. Its primary utility lies in the Knorr Pyrrole Synthesis , where it acts as a masked

-aminoketone precursor. This guide details its nomenclature, structural dynamics, validated synthesis protocols, and its role in generating pyrrole pharmacophores.

Part 1: Nomenclature & Identification

Accurate identification is complicated by historical naming conventions and tautomeric ambiguity. The compound exists predominantly as the oxime tautomer rather than the nitroso form.

Identification Matrix
ParameterDetail
IUPAC Name Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate
Common Synonyms Ethyl

-oximinoacetoacetate; Ethyl 2-oximinoacetoacetate; 2-Hydroxyimino-3-oxobutyric acid ethyl ester
CAS Registry Number 5408-04-8 (General); 10336-29-5 (Specific isomer/salt references)
Molecular Formula

Molecular Weight 159.14 g/mol
SMILES CCOC(=O)C(=NO)C(C)=O
Structural Isomerism & Tautomerism

The molecule exhibits


 isomerism about the 

double bond. In solution, the Z-isomer is often stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the ester carbonyl oxygen.

Isomerism cluster_0 Chemical Equilibrium Nitroso Nitroso Form (Transient/Unstable) Oxime Oxime Form (Thermodynamically Stable) Nitroso->Oxime Tautomerization H_Bond Intramolecular H-Bonding (Stabilizes Z-isomer) Oxime->H_Bond Configuration

Figure 1: Tautomeric shift from the nitroso species to the stable oxime, the active species in storage and handling.

Part 2: Validated Synthesis Protocol

Method: Nitrosation of Ethyl Acetoacetate. Objective: Selective introduction of the oxime group at the active methylene position (


) without decarboxylation.
Reagents & Stoichiometry[5]
  • Ethyl Acetoacetate: 1.0 equivalent

  • Sodium Nitrite (

    
    ):  1.1 - 1.2 equivalents
    
  • Glacial Acetic Acid: Solvent/Acid catalyst (Excess)

  • Temperature Control: CRITICAL (< 10°C)

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with ethyl acetoacetate (1.0 eq) and glacial acetic acid (approx. 2.5 mL per gram of ester).

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

    • Expert Insight: Failure to cool below 5°C results in the formation of "red oils"—complex decomposition products and furoxans.

  • Nitrosation: Dissolve sodium nitrite in a minimum volume of water. Add this solution dropwise via an addition funnel over 45–60 minutes.

    • Observation: The solution will turn yellow/orange. Evolution of brown

      
       fumes indicates decomposition (rate of addition is too fast or temp is too high).
      
  • Digestion: Stir at

    
     for 2 hours, then allow to warm to room temperature slowly over 1 hour.
    
  • Isolation:

    • Pour the mixture into ice water.

    • Extract with diethyl ether or ethyl acetate (

      
      ).
      
    • Wash organic layer with saturated

      
       (careful: gas evolution) to remove acetic acid.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude oil often solidifies upon standing or chilling. Recrystallization can be performed from benzene/petroleum ether (though often used crude for Knorr synthesis).

Part 3: Applications in Drug Design (Knorr Pyrrole Synthesis)

The primary pharmaceutical application of this compound is as a precursor to substituted pyrroles, which are scaffolds in statins (e.g., Atorvastatin analogs), porphyrins, and kinase inhibitors.

The Mechanism: Why use the Oxime?

Direct use of


-aminoketones is difficult because they self-condense into pyrazines. The oxime serves as a masked amine . It is reduced in situ (typically with Zinc/Acetic Acid) to the amine, which immediately condenses with a second equivalent of dicarbonyl to form the pyrrole.

KnorrMechanism Start This compound (Oxime Precursor) Red Reduction Step (Zn / AcOH) Start->Red 4e- Reduction Amine Intermediate: Ethyl 2-amino-3-oxobutanoate (Transient) Red->Amine In situ generation Condense Condensation & Cyclization Amine->Condense Partner Coupling Partner (e.g., Ethyl Acetoacetate) Partner->Condense Product Target Pyrrole (e.g., Knorr's Pyrrole) Condense->Product -2 H2O

Figure 2: The Knorr Pyrrole Synthesis pathway. The oxime is reduced to the amine, which is trapped by a dicarbonyl partner to form the aromatic ring.

Protocol Adaptation for Drug Discovery

When designing pyrrole-based drugs:

  • Variable 1 (The Oxime): Controls substituents at positions 3 and 4 of the pyrrole ring.

  • Variable 2 (The Partner): Changing the condensation partner (e.g., using acetylacetone instead of ethyl acetoacetate) alters substituents at positions 2 and 5.

Part 4: Analytical Characterization

To validate the integrity of the synthesized intermediate before use in downstream steps:

TechniqueExpected Signal / Characteristic
Appearance Viscous yellow oil or low-melting solid (mp

55-58°C if pure).
IR Spectroscopy 3200-3400 cm⁻¹ : Broad -OH stretch (Oxime).1710-1740 cm⁻¹ : Ester C=O stretch.1630 cm⁻¹ : C=N stretch.
¹H NMR

1.3
: Triplet (Ethyl

).

2.4
: Singlet (Acetyl

).

4.3
: Quartet (Ethyl

).

9-11
: Broad Singlet (Oxime

,

exchangeable).
TLC Visualize with

(often gives colored complexes with oximes/enols) or UV.

References

  • PubChem. "Ethyl 2-(hydroxyimino)-3-oxobutanoate."[1][2] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Knorr Pyrrole Synthesis: 2,4-Dimethyl-3,5-dicarbethoxypyrrole." Org.[3][4] Synth. 1930, 10, 36. [Link]

  • Fischer, H. "The Chemistry of Pyrroles." Organic Syntheses via Boranes, Vol 2.

Sources

history of ethyl 2-oximinoacetoacetate in Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Application of Ethyl 2-Oximinoacetoacetate in the Knorr Pyrrole Synthesis

For over a century, the Knorr pyrrole synthesis has remained a cornerstone in the construction of the pyrrole ring, a fundamental heterocyclic motif in pharmaceuticals, natural products, and materials science. Central to this enduring reaction is the strategic use of ethyl 2-oximinoacetoacetate, not merely as a reactant, but as a pivotal precursor that elegantly circumvents the inherent instability of a key intermediate. This guide delves into the historical context, mechanistic intricacies, and procedural evolution of ethyl 2-oximinoacetoacetate's role, providing researchers and drug development professionals with a comprehensive understanding of this classic transformation.

The Genesis: Ludwig Knorr's Solution to a Stability Problem

In 1884, Ludwig Knorr reported a method for synthesizing substituted pyrroles that would become one of the most important name reactions in heterocyclic chemistry.[1] The core of the synthesis is the condensation of an α-aminoketone with a β-ketoester.[2][3] However, a significant practical challenge arises from the fact that α-aminoketones are notoriously unstable, readily undergoing self-condensation to form pyrazines.[4][5][6]

Knorr's seminal insight, published in 1886, was to generate the reactive α-amino-β-ketoester in situ from a stable, easily accessible precursor.[4][5][6] His original method employed two equivalents of ethyl acetoacetate in glacial acetic acid. The first equivalent was converted into ethyl 2-oximinoacetoacetate through nitrosation with aqueous sodium nitrite under cooling.[2][7] Subsequently, the addition of zinc dust reduced the oxime to the transient α-aminoacetoacetate, which was immediately trapped by the second equivalent of ethyl acetoacetate present in the reaction mixture, leading to the formation of the pyrrole ring.[2][7] This in situ generation proved to be the key for the reaction's success and broad applicability.

Mechanistic Significance of Ethyl 2-Oximinoacetoacetate

The brilliance of Knorr's method lies in the dual functionality of the reactants and the controlled, sequential nature of the transformations. The oxime of ethyl acetoacetate acts as a stable "masked" form of the required α-amino ketone.

The accepted mechanism proceeds through several distinct steps:

  • Nitrosation : An active methylene compound, ethyl acetoacetate, is treated with a nitrosating agent (like sodium nitrite in acetic acid) to form the stable ethyl 2-oximinoacetoacetate.

  • Reductive Amination : The oxime is reduced to the corresponding α-amino-β-ketoester. In Knorr's original work, this was achieved with zinc dust in acetic acid.[2] This step is critical as it generates the highly reactive amine nucleophile.

  • Condensation & Enamine Formation : The newly formed α-amino-β-ketoester immediately undergoes condensation with the carbonyl group of a second β-dicarbonyl molecule. The amine attacks the ketone, and subsequent dehydration forms an enamine intermediate.

  • Cyclization and Dehydration : The enamine then undergoes an intramolecular cyclization. The nucleophilic enamine attacks the remaining ester carbonyl group. This is followed by the elimination of a water molecule to yield the final, stable aromatic pyrrole ring.[2][7]

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrrole Synthesis cluster_0 Step 1: In Situ Amine Generation cluster_1 Step 2: Pyrrole Ring Formation A Ethyl 2-oximinoacetoacetate B α-Amino-β-ketoester (transient) A->B D Enamine Intermediate B->D C β-Ketoester E Cyclized Intermediate D->E F Substituted Pyrrole E->F

Caption: Mechanistic pathway of the Knorr pyrrole synthesis.

Evolution of the Methodology

While Knorr's original one-pot, two-equivalent protocol was groundbreaking, modern practice has refined the procedure for better control and yield. A common contemporary approach involves the gradual addition of the zinc dust and the solution of the pre-formed ethyl 2-oximinoacetoacetate to a well-stirred solution of the second β-ketoester in acetic acid.[2] This modification helps to manage the exothermic nature of the reduction and condensation steps, often preventing the mixture from boiling uncontrollably and improving overall yield.[2]

The versatility of the synthesis was quickly recognized and expanded. In 1894, Levi and Zanetti demonstrated that other active methylene compounds, such as acetylacetone (2,4-pentanedione), could be used in place of the second equivalent of ethyl acetoacetate, reacting with ethyl 2-oximinoacetoacetate to produce different substitution patterns on the resulting pyrrole.[2] This extension significantly broadened the synthetic scope of the reaction.

Further investigations by chemists like Hans Fischer and Emmy Fink revealed the reaction's complexity, noting that Zanetti's synthesis could also yield trace amounts of byproducts from alternative reaction pathways, a variant now known as the Fischer-Fink synthesis.[2][8]

Experimental Protocols

The following protocols provide detailed methodologies for both the classic synthesis of "Knorr's Pyrrole" and a common variation.

Protocol 1: Classic Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol details the original one-pot method where the α-amino ketone is generated and consumed in situ.[9]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Nitrosation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2.0 equivalents of ethyl acetoacetate in glacial acetic acid. While maintaining the temperature between 5-10 °C, slowly add a saturated aqueous solution of 1.0 equivalent of sodium nitrite dropwise. After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete formation of ethyl 2-oximinoacetoacetate.[9]

  • Reduction and Condensation: To the cooled solution containing the oxime and the excess ethyl acetoacetate, add 2.2 equivalents of zinc dust portion-wise, ensuring the temperature does not rise excessively. The reaction is exothermic.[2]

  • Completion and Work-up: Once the zinc addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Subsequently, heat the mixture to reflux for an additional hour. Pour the hot reaction mixture into a large volume of cold water, which will cause the product to precipitate.[9]

  • Isolation and Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with water, and allow it to air dry. The pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate can be obtained by recrystallization from ethanol.[9]

Workflow_Knorr Figure 2: Experimental Workflow for Knorr's Pyrrole A Dissolve Ethyl Acetoacetate in Acetic Acid B Cool to 5-10°C A->B C Slowly Add NaNO₂(aq) (Nitrosation) B->C D Add Zinc Dust (Reduction & Condensation) C->D E Stir at RT, then Reflux D->E F Precipitate in Cold Water E->F G Filter and Wash Solid F->G H Recrystallize from Ethanol G->H

Caption: General experimental workflow for the classic Knorr synthesis.

Data Summary: Scope of the Reaction

The use of ethyl 2-oximinoacetoacetate as the core component allows for considerable variation in the final pyrrole structure by changing the coupling partner.

α-Amino Ketone Precursorβ-Dicarbonyl CompoundProductTypical Yield
Ethyl 2-oximinoacetoacetateEthyl acetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate~60%[9]
Ethyl 2-oximinoacetoacetateAcetylacetoneEthyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylateHigh[2]
Benzyl 2-oximinoacetoacetateAcetylacetoneBenzyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylateHigh
tert-Butyl 2-oximinoacetoacetateAcetylacetonetert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate~80%[2]

Conclusion

The historical role of ethyl 2-oximinoacetoacetate in the Knorr pyrrole synthesis is a testament to the power of strategic precursor selection in synthetic organic chemistry. By providing a stable and accessible entry point to the reactive α-amino ketone intermediate, it transformed a potentially low-yielding and problematic reaction into a robust and versatile tool. From its initial discovery by Ludwig Knorr to its modern-day applications in the synthesis of complex heterocyclic systems, including porphyrins and pharmaceuticals, the foundational chemistry established through the use of this critical oxime continues to be an indispensable part of the synthetic chemist's toolkit.

References

  • Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]

  • Title: Knorr Pyrrole Synthesis Source: SynArchive URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrrole Source: Pharmaguideline URL: [Link]

  • Title: Deconstructing the Knorr pyrrole synthesis Source: The Heterocyclist - WordPress.com URL: [Link]

Sources

Methodological & Application

ethyl 2-hydroxyimino-3-oxobutanoate synthesis from ethyl acetoacetate

[1][2][3][4]

Abstract & Introduction

Ethyl 2-hydroxyimino-3-oxobutanoate (also known as ethyl

Unlike generic protocols, this guide emphasizes the thermodynamic management of the nitrosation exotherm and the kinetic control required to favor the oxime tautomer over the C-nitroso intermediate.

Key Applications
  • Heterocycle Synthesis: Precursor for pyrroles (Knorr synthesis) and imidazoles.

  • Amino Acid Production: Intermediate for the synthesis of threonine and other

    
    -amino acids via reduction.
    
  • Pharmaceutical Intermediates: Building block for antibiotic side chains.

Scientific Background & Mechanism[5]

The synthesis relies on the nitrosation of the active methylene group in ethyl acetoacetate (EAA). The reaction is driven by the electrophilic attack of the nitrosonium ion (


Reaction Mechanism

The transformation proceeds through three distinct phases:[1]

  • Activation: In acidic media, sodium nitrite generates nitrous acid (

    
    ), which dehydrates to form the active electrophile, the nitrosonium ion (
    
    
    ).
  • Electrophilic Attack: The

    
     ion attacks the electron-rich enol double bond of the ethyl acetoacetate.
    
  • Tautomerization: The resulting C-nitroso intermediate rapidly tautomerizes to the more stable oxime (hydroxyimino) form.

Mechanistic Pathway Diagram

NitrosationMechanismNaNO2Sodium Nitrite(NaNO2)HNO2Nitrous Acid(HNO2)NaNO2->HNO2+ H+ (AcOH)NitrosoniumNitrosonium Ion(NO+)HNO2->Nitrosonium- H2OIntermediateC-NitrosoIntermediateNitrosonium->IntermediateEAA_KetoEthyl Acetoacetate(Keto Form)EAA_EnolEthyl Acetoacetate(Enol Form)EAA_Keto->EAA_EnolTautomerizationEAA_Enol->Intermediate+ NO+ProductEthyl 2-hydroxyimino-3-oxobutanoate(Oxime)Intermediate->ProductRapidTautomerization

Figure 1: Mechanistic pathway of nitrosation. The reaction is driven by the formation of the nitrosonium ion and the subsequent tautomerization to the stable oxime.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolRole
Ethyl Acetoacetate 130.141.0130.1 g (1.0 mol)Substrate
Sodium Nitrite 69.001.285.0 gNitrosating Agent
Glacial Acetic Acid 60.05Solvent200 mLSolvent/Acid Catalyst
Water (Distilled) 18.02Solvent180 mLSolvent for NaNO2

Equipment Requirements:

  • 1L 3-neck Round Bottom Flask (RBF)

  • Mechanical Overhead Stirrer (Magnetic stirring is insufficient for viscosity changes)

  • Internal Temperature Probe (Thermocouple)

  • Pressure-Equalizing Addition Funnel

  • Ice/Salt Bath (

    
    )
    
Step-by-Step Procedure

Step 1: Solubilization and Cooling

  • Charge the 1L RBF with 130.1 g (1.0 mol) of Ethyl Acetoacetate and 200 mL of Glacial Acetic Acid .

  • Engage the mechanical stirrer at medium speed (approx. 200 RPM).

  • Immerse the flask in an ice/salt bath.

  • Cool the internal temperature to 0–5°C .

    • Critical Note: Do not proceed until the temperature is stable below 5°C. Higher temperatures favor the formation of side products and decomposition of the diazonium species.

Step 2: Preparation of Nitrite Solution

  • In a separate beaker, dissolve 85.0 g of Sodium Nitrite in 120 mL of water .

  • Ensure complete dissolution; the solution acts as a heat sink, but undissolved solids can cause localized "hot spots" of reaction.

Step 3: Controlled Addition (The Critical Phase)

  • Transfer the aqueous sodium nitrite solution to the addition funnel.

  • Add the nitrite solution dropwise to the EAA/Acetic Acid mixture.

  • Monitor Temperature: Adjust the addition rate strictly to maintain the internal temperature below 10°C (ideally 5–8°C).

    • Process Insight: The reaction is exothermic. If the temperature spikes, stop addition immediately and allow the system to cool.

    • Duration: Typical addition time is 60–90 minutes on this scale.

Step 4: Post-Reaction Stirring

  • Once addition is complete, allow the mixture to stir at 0–5°C for 2 hours .

  • Allow the mixture to slowly warm to room temperature (approx. 20°C) over an additional 2 hours.

    • Observation: The solution will typically turn from colorless/pale yellow to a deeper yellow or orange.

Step 5: Workup and Isolation

  • Pour the reaction mixture into 600 mL of ice-cold water . Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel and extract with Diethyl Ether (

    
     mL) .
    
    • Alternative: Dichloromethane (DCM) can be used if ether is avoided for safety, though ether generally provides cleaner phase separation for this specific oxime.

  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove acetic acid.
      
    • Saturated Sodium Bicarbonate (

      
       mL) carefully to neutralize residual acid (Caution: 
      
      
      evolution).
    • Brine (

      
       mL).
      
  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature not exceeding 35°C .

Step 6: Final Product

  • Yield: Expect 120–135 g (75–85%) of a viscous yellow oil.

  • Crystallization: While often used as an oil, the product can be crystallized by dissolving in a minimum amount of ether and adding hexane until turbid, then cooling to -20°C.

Experimental Workflow Diagram

WorkflowStartStart: Charge RBF(EAA + AcOH)CoolingCool to 0-5°CStart->CoolingAdditionAdd NaNO2 (aq)Dropwise (T < 10°C)Cooling->AdditionReactionStir 2h @ 0°CWarm to RTAddition->ReactionQuenchPour into Ice WaterReaction->QuenchExtractionExtract with Ether/DCMWash (H2O, NaHCO3, Brine)Quench->ExtractionIsolationDry (MgSO4) & Concentrate(< 35°C)Extraction->IsolationProductThis compound(Viscous Oil/Solid)Isolation->Product

Figure 2: Operational workflow for the synthesis, highlighting the critical temperature control checkpoints.

Process Control & Characterization

Quality Control Parameters
ParameterSpecificationMethod
Appearance Viscous yellow oil or low-melting solidVisual
TLC (

)
~0.3–0.4 (30% EtOAc in Hexane)Silica Gel 60

Melting Point 58–60°C (if crystallized)Capillary Method
Solubility Soluble in EtOH, Ether, DCM; Insoluble in

Solubility Test
Spectroscopic Validation (Expected Data)
  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       1.35 (t, 3H, 
      
      
      of ester).
    • 
       2.40 (s, 3H, 
      
      
      of ketone).
    • 
       4.35 (q, 2H, 
      
      
      of ester).
    • 
       9.0–10.0 (br s, 1H, 
      
      
      ).
    • Diagnostic Feature: The disappearance of the singlet at

      
       3.45 (active methylene 
      
      
      of starting EAA) confirms the reaction is complete.
  • IR Spectroscopy:

    • Broad band at 3200–3400 cm

      
       (OH stretch).
      
    • Strong carbonyl bands at 1720 cm

      
       (ester) and 1690 cm
      
      
      (ketone).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Runaway Exotherm Addition rate too fast; Cooling failure.Stop addition immediately. Add dry ice to bath.
Low Yield Product lost in aqueous phase; Hydrolysis of ester.Saturate aqueous layer with NaCl (salting out) before extraction. Avoid strong acids.
Product is Dark Red/Brown Decomposition due to high T; NOx formation.Ensure T < 10°C during addition. Purify via silica plug filtration.
Oiling Out Product failed to crystallize.Common. Use as oil or seed with authentic crystal at -20°C.

Safety & Handling (HazMat)

Warning: This protocol involves the generation of nitroso compounds and the use of strong oxidizers.

  • Nitrosamine Risk: While this specific product is an oxime, reaction conditions with secondary amines can generate carcinogenic nitrosamines. Ensure all glassware is free of amine contaminants.

  • Sodium Nitrite: Toxic if swallowed and an oxidizer. Keep away from combustible materials.[5][6][7][8]

  • Thermal Instability: Oximes can undergo thermal decomposition. Do not distill at atmospheric pressure. Always use high vacuum and keep bath temperature below 60°C.

  • Ventilation: The reaction may evolve small amounts of NOx gases. Perform all operations in a functioning fume hood.

References

  • Adkins, H.; Reeve, E. W. "Ethyl

    
    -Oximinoacetoacetate". Organic Syntheses, 1938 , 18, 32; Coll. Vol.1963 , 4, 367. [Link]
    
  • Fischer, H. "2,4-Dimethyl-3,5-dicarbethoxypyrrole". Organic Syntheses, 1935 , 15, 17; Coll. Vol.1943 , 2, 202. (Demonstrates the use of the oxime in Knorr synthesis). [Link]

  • PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

Application Note: A Detailed Protocol for the C-Nitrosation of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Oximino Carbonyls

The nitrosation of compounds containing active methylene groups is a cornerstone transformation in organic synthesis, providing a reliable pathway to α-oximino derivatives. These products are not merely chemical curiosities; they are highly versatile synthetic intermediates. Ethyl acetoacetate, a readily available β-ketoester, serves as an ideal substrate for this reaction. Its α-proton is readily abstracted due to the electron-withdrawing nature of the two adjacent carbonyl groups, facilitating electrophilic substitution at the C2 position. The resulting product, ethyl 2-hydroxyiminoacetoacetate (also known as ethyl isonitrosoacetoacetate), is a pivotal precursor for synthesizing a wide array of heterocyclic compounds, including pyrroles via the Knorr synthesis, as well as other structures relevant to pharmaceutical and materials science research.[1][2] This application note provides a comprehensive, field-tested protocol for the nitrosation of ethyl acetoacetate, delving into the mechanistic underpinnings and critical safety considerations.

Reaction Mechanism and Scientific Principles

The conversion of ethyl acetoacetate to its α-oximino derivative proceeds through a well-established electrophilic substitution mechanism. The process is initiated by the in situ generation of the active nitrosating agent.

  • Formation of the Electrophile: In an acidic medium, typically glacial acetic acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation event leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[3][4]

    NaNO₂ + CH₃COOH ⇌ HNO₂ + CH₃COONa HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺ (Nitrosonium ion)

  • Nucleophilic Attack: Ethyl acetoacetate exists in a tautomeric equilibrium between its keto and enol forms. The enol form is a potent nucleophile. It attacks the electrophilic nitrogen of the nitrosonium ion at the α-carbon (C2).[5]

  • Tautomerization to the Stable Oxime: The initial product of this attack is a C-nitroso compound. This species is generally unstable and rapidly tautomerizes to the thermodynamically more stable oxime, ethyl 2-hydroxyiminoacetoacetate.[5] This tautomer is the final, isolable product of the reaction.

Experimental Protocol

This protocol is adapted from established literature procedures that consistently provide high yields.[6]

Materials and Equipment
  • Reagents:

    • Ethyl acetoacetate (≥99%)

    • Sodium nitrite (NaNO₂, ACS reagent grade, ≥97%)

    • Glacial acetic acid (≥99.7%)

    • Deionized water

    • Ethanol or Ethyl acetate (for recrystallization)

  • Equipment:

    • Three-necked round-bottom flask (appropriate size for the scale)

    • Mechanical or magnetic stirrer with stir bar

    • Dropping funnel

    • Internal thermometer or thermocouple

    • Ice-water bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware

Reagent Quantities
ReagentMolar Mass ( g/mol )MolesMass / VolumeRole
Ethyl Acetoacetate130.141.00130.1 g (127.6 mL)Substrate
Sodium Nitrite69.001.1075.9 gNitrosating Agent Precursor
Glacial Acetic Acid60.05~10.0~600 mLSolvent / Acid Catalyst
Deionized Water18.02-100 mLSolvent for Nitrite
Step-by-Step Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine ethyl acetoacetate (130.1 g, 1.00 mol) and glacial acetic acid (600 mL).

  • Cooling: Begin vigorous stirring and cool the flask in a large ice-water bath. The internal temperature of the solution should be brought down to 0-5 °C. Rationale: This step is critical. The formation of nitrous acid and the subsequent nitrosation are exothermic. Low temperatures prevent the decomposition of unstable nitrous acid and minimize the formation of side products.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (75.9 g, 1.10 mol) in deionized water (100 mL). Ensure it is fully dissolved before proceeding.

  • Slow Addition: Transfer the aqueous sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the cold, stirred solution of ethyl acetoacetate over a period of approximately 60-90 minutes. Rationale: A slow addition rate is paramount for maintaining strict temperature control. The internal reaction temperature must be kept below 15 °C, and ideally between 5-10 °C, throughout the addition.[1][6] A rapid addition can lead to a dangerous exotherm and a significant decrease in yield.

  • Reaction Period: After the addition is complete, remove the dropping funnel and seal the neck. Continue to stir the reaction mixture vigorously in the ice bath, allowing the temperature to remain between 0-15 °C for an additional 4-6 hours to ensure the reaction proceeds to completion.[6]

  • Product Isolation: The product, ethyl 2-hydroxyiminoacetoacetate, will often precipitate from the reaction mixture as a crystalline solid during the stirring period. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove residual acetic acid and inorganic salts.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dry the purified crystals under vacuum. A yield of approximately 90-96% can be expected.[6]

Experimental Workflow Diagram

Nitrosation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification prep_eaa Dissolve Ethyl Acetoacetate in Glacial Acetic Acid cool Cool Reaction Flask to 0-5 °C in Ice Bath prep_nitrite Prepare Aqueous Sodium Nitrite Solution add Slow Dropwise Addition of Nitrite Solution (Maintain T < 15 °C) cool->add stir Stir at 0-15 °C for 4-6 hours add->stir filter Collect Product by Vacuum Filtration stir->filter wash Wash with Cold Water filter->wash purify Recrystallize and Dry wash->purify end_product Pure Ethyl 2-hydroxyimino- acetoacetate purify->end_product start Start start->prep_eaa start->prep_nitrite

Caption: Workflow for the synthesis of ethyl 2-hydroxyiminoacetoacetate.

Safety Precautions

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): This compound is a strong oxidizer and is toxic if swallowed. It can intensify fires and should be stored away from combustible materials.[7] Avoid creating dust. In case of ingestion, seek immediate medical attention.

  • Glacial Acetic Acid (CH₃COOH): This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with care and avoid inhaling vapors.

  • Reaction Hazards: The nitrosation reaction is exothermic. Poor temperature control can lead to a runaway reaction. The in situ generation of nitrous acid can also lead to the evolution of toxic nitrogen oxides (NOx), especially if the temperature rises uncontrollably or the pH is too low. A properly functioning fume hood is essential.

  • Waste Disposal: The aqueous filtrate will contain acetic acid and residual nitrite. It should be neutralized and disposed of in accordance with local institutional and environmental regulations. Do not mix nitrite-containing waste with ammonium salts, as this can generate unstable compounds.

Product Characterization

The final product, ethyl 2-hydroxyiminoacetoacetate, should be a white to light yellow crystalline solid.[8] Its identity and purity should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FTIR Spectroscopy: Look for characteristic peaks, including the oxime O-H stretch, C=N stretch, and the ester and ketone C=O stretches.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and couplings for the protons and carbons in the molecule.

References

  • PrepChem. Synthesis of ethyl 2-hydroxyimino-acetoacetate. PrepChem.com. [Link]

  • Google Patents. US5861533A - Process for nitrosation of C-H-acidic compounds.
  • Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. Organic Syntheses. [Link]

  • Chemistry LibreTexts. 12.5: Nitrosation. Chemistry LibreTexts. [Link]

  • Mascia Brunelli S.p.A. SAFETY DATA SHEET. Mascia Brunelli S.p.A. [Link]

  • Wikipedia. Nitrosation and nitrosylation. Wikipedia. [Link]

  • Google Patents. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
  • ResearchGate. The Nitrosation of Aliphatic Carbon Atoms. ResearchGate. [Link]

  • Chemtrade Logistics. Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Chemtrade Logistics. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: sodium nitrite. Chemos. [Link]

  • ResearchGate. Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. ResearchGate. [Link]

  • Google Patents. CN107304165A - The preparation method of ethyl nitroacetate and its intermediate.
  • Org Prep Daily. Knorr pyrrole synthesis. WordPress.com. [Link]

Sources

Knorr pyrrole synthesis mechanism using ethyl 2-oximinoacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modified Knorr Synthesis via In Situ Oxime Reduction

Executive Summary

This technical guide details the synthesis of substituted pyrroles—specifically Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr’s Pyrrole)—utilizing ethyl 2-oximinoacetoacetate as a stable precursor. While


-aminoketones are the direct mechanistic intermediates in Knorr synthesis, they are kinetically unstable and prone to dimerization (dihydropyrazine formation). This protocol circumvents that instability by generating the amine in situ via the zinc-mediated reduction of the oxime in glacial acetic acid.[1]

This method is critical for medicinal chemistry campaigns targeting heme-like scaffolds, multi-kinase inhibitors (e.g., Sunitinib analogs), and HMG-CoA reductase inhibitors (e.g., Atorvastatin intermediates).

Mechanistic Deep Dive

The reaction proceeds through a cascade of reduction, condensation, and cyclodehydration. The use of ethyl 2-oximinoacetoacetate allows for the controlled release of the reactive


-aminoketone species.[1]
Reaction Pathway
  • Nitrosation (Pre-step): Ethyl acetoacetate is nitrosated at the active methylene position using sodium nitrite to form ethyl 2-oximinoacetoacetate.

  • Reduction: Zinc dust in acetic acid reduces the oxime (N-OH) to the amine (NH

    
    ).[1]
    
  • Condensation (Intermolecular): The newly formed amine acts as a nucleophile, attacking the ketone carbonyl of a second equivalent of ethyl acetoacetate (or a different

    
    -keto ester).
    
  • Cyclization (Intramolecular): The resulting enamine undergoes an intramolecular aldol-type condensation.

  • Aromatization: Loss of water drives the formation of the aromatic pyrrole ring.

Pathway Visualization

KnorrMechanism Substrate1 Ethyl Acetoacetate (Substrate A) Oxime Ethyl 2-oximinoacetoacetate (Stable Precursor) Substrate1->Oxime NaNO2, AcOH (Nitrosation) Amine α-Aminoketone (Transient Species) Oxime->Amine Zn, AcOH (Reduction) Imine Imine / Enamine Intermediate Amine->Imine Condensation (-H2O) Substrate2 Ethyl Acetoacetate (Substrate B) Substrate2->Imine Condensation (-H2O) Cyclic Hydroxy-Pyrroline Intermediate Imine->Cyclic Intramolecular Cyclization Product Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate Cyclic->Product Aromatization (-H2O)

Figure 1: Mechanistic cascade from nitrosation to pyrrole aromatization. The


-aminoketone is generated in situ to prevent self-dimerization.

Experimental Protocol

Safety Warning: Sodium nitrite is toxic and an oxidizer. Zinc dust is flammable. The reduction step is highly exothermic; failure to control temperature can lead to "runaway" reactions or boil-over. Perform all steps in a fume hood.

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl AcetoacetateStarting Material2.0Divided use (1.0 for oxime, 1.0 for condensation)
Sodium Nitrite (NaNO

)
Nitrosating Agent1.0Dissolved in minimal H

O
Zinc DustReducing Agent2.0 - 3.0Activated; Fine powder preferred
Glacial Acetic AcidSolvent/Proton SourceExcessSolvent volume ~2-3 mL per mmol
Step-by-Step Procedure

Phase 1: Preparation of Ethyl 2-Oximinoacetoacetate

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 1.0 equivalent of ethyl acetoacetate and glacial acetic acid (3.0 vol relative to ester).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Internal temperature monitoring is mandatory.

  • Nitrosation: Dropwise add a saturated aqueous solution of sodium nitrite (1.0 equiv) over 30–60 minutes.

    • Critical Process Parameter (CPP): Do not allow temperature to exceed 10 °C. Higher temperatures promote decomposition of the nitrous acid and side reactions.

  • Equilibration: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. The solution typically turns yellow/orange.

Phase 2: Reductive Cyclization (The Knorr Step)

  • Receiver Setup: In a separate, larger 3-neck RBF equipped with a reflux condenser and mechanical stirrer, place the second equivalent of ethyl acetoacetate and glacial acetic acid.

  • Zinc Activation: Add a small portion (approx. 10%) of the Zinc dust to the receiver flask.

  • Co-Addition (The "Titration" Method):

    • Begin adding the Oxime solution (from Phase 1) and the remaining Zinc dust alternately in small portions to the receiver flask.

    • CPP:[2] This reaction is exothermic .[1][3] Adjust the addition rate to maintain a gentle reflux (or approx. 90–100 °C) without external heating if possible. If the reaction becomes too vigorous, pause additions and cool briefly.

    • Why? Adding zinc and oxime slowly ensures the transient amine reacts immediately with the excess keto-ester rather than dimerizing.

  • Completion: After additions are complete, heat the mixture at reflux for 1 hour to ensure full aromatization. The solution usually turns dark/brown, but the product is stable.

Phase 3: Work-up and Purification [3]

  • Hot Filtration: Decant the hot solution into a beaker containing vigorously stirred ice water (approx. 10x reaction volume). This removes unreacted zinc (which stays in the flask or is filtered off first).[4]

  • Precipitation: The product, Knorr's Pyrrole , will precipitate as an off-white to yellowish solid upon hitting the water.

  • Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove acetic acid and zinc salts.

  • Crystallization: Recrystallize from 95% Ethanol .

    • Protocol: Dissolve in boiling ethanol, filter hot (if insoluble particles remain), and allow to cool slowly.

    • Yield: Typical yields range from 55% to 65% .

Troubleshooting & Optimization (Expert Insights)

The following table addresses common failure modes based on field experience.

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Temperature too high during Nitrosation.Strictly maintain T < 5°C during NaNO

addition.
Runaway Exotherm Zinc added too fast; Induction period ignored.Add a "starter" portion of Zn and wait for the exotherm to begin before adding the rest.
Product is Red/Brown Oxidation byproducts or incomplete washing.Recrystallize twice from ethanol. Ensure acid is fully washed out.
No Precipitate in Water Product oiling out or solution too dilute.Scratch the beaker glass to induce nucleation. Cool the water mixture to 4°C overnight.
Workflow Logic

Workflow Step1 Nitrosation (T < 10°C) Step2 Zinc Addition (Controlled Exotherm) Step1->Step2 Step3 Reflux (1 Hour) Step2->Step3 Step4 Quench (Ice Water) Step3->Step4 Step5 Recrystallization (Ethanol) Step4->Step5

Figure 2: Operational workflow emphasizing the critical temperature control points.

References

  • Organic Syntheses, Coll.[5][6][7][8] Vol. 2, p. 202 (1943); Vol. 21, p. 67 (1941). Title: 2,4-Dimethyl-3,5-dicarbethoxypyrrole Source:[3][8] Organic Syntheses URL:[Link]

  • Corwin, A. H. (1950). Title: The Chemistry of Pyrrole and its Derivatives Source: Heterocyclic Compounds (Elderfield, R. C., ed.), Vol. 1, Wiley. Context: Definitive review on the mechanism of pyrrole cyclization and the stability of -aminoketones.
  • Fischer, H. (1935). Title: 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Original German methodology context) Source: Organic Syntheses (referencing Fischer's modifications) URL:[Link]

  • Wang, Z. (2010). Title: Knorr Pyrrole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL:[Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-Hydroxyimino-3-oxobutanoate in Cefodizime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5408-04-8) as a critical intermediate in the synthesis of Cefodizime , a third-generation cephalosporin.

While Cefodizime is distinguished by its unique mercapto-thiazolyl substituent at the C-3 position, its broad-spectrum activity relies heavily on the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at the C-7 position. This compound serves as the essential scaffold for constructing this aminothiazole pharmacophore.

This guide provides a validated workflow for converting the starting oxime into the active side chain, emphasizing the control of stereochemistry (syn-isomer retention) and the mitigation of impurities during the Hantzsch thiazole synthesis.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Role of the Intermediate

This compound acts as a C4-synthon for the thiazole ring. Its structure contains:

  • Oxime moiety (C=N-OH): Precursor to the methoxyimino group (critical for beta-lactamase stability).

  • Beta-keto ester functionality: Allows for halogenation and subsequent cyclization.

Reaction Logic

The transformation involves three critical phases:

  • Activation: Selective chlorination at the

    
    -carbon (C4 position) using sulfuryl chloride (
    
    
    
    ).
  • Cyclization: Reaction with thiourea via the Hantzsch thiazole synthesis to form the aminothiazole ring.

  • Methylation: Conversion of the hydroxyimino group to the methoxyimino group (Cefodizime pharmacophore).

Synthetic Pathway Visualization

The following diagram illustrates the critical path from the topic intermediate to the Cefodizime side chain.

CefodizimePath Start This compound (Topic Intermediate) Step1 Chlorination (SO2Cl2, 40°C) Start->Step1 Inter1 Ethyl 4-chloro-2-hydroxyimino-3-oxobutanoate Step1->Inter1 Activation Step2 Hantzsch Cyclization (Thiourea, EtOH, Reflux) Inter1->Step2 Inter2 Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate Step2->Inter2 Ring Formation Step3 Methylation (DMS, NaOH, PTC) Inter2->Step3 SideChain (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (Active Side Chain Precursor) Step3->SideChain Pharmacophore Locking Final Cefodizime Sodium SideChain->Final Hydrolysis + Coupling w/ 7-ACA deriv.

Figure 1: Synthetic workflow converting this compound to the Cefodizime pharmacophore.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: To introduce a leaving group at the C4 position without affecting the oxime functionality.

Reagents:

  • This compound (1.0 eq)

  • Sulfuryl chloride (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) or Chloroform (Solvent)

Procedure:

  • Dissolution: Dissolve 15.9 g (0.1 mol) of this compound in 100 mL of dry DCM.

  • Temperature Control: Cool the solution to 0–5°C using an ice-salt bath. Critical: Higher temperatures promote dichlorination.

  • Addition: Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1) until starting material is consumed.

  • Workup: Wash the organic layer with cold water (

    
     mL) and saturated 
    
    
    
    (
    
    
    mL) to remove acid byproducts.
  • Isolation: Dry over anhydrous

    
     and concentrate under reduced pressure to yield ethyl 4-chloro-2-hydroxyimino-3-oxobutanoate  as a viscous yellow oil.
    
    • Yield Target: >85%[1][2][3][4]

    • Stability Note: Use immediately in Protocol B to prevent decomposition.

Protocol B: Hantzsch Cyclization (Thiazole Formation)

Objective: Construct the 2-aminothiazole ring using thiourea.

Reagents:

  • Crude Chloro-intermediate from Protocol A (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (Buffer)

Procedure:

  • Preparation: Dissolve the crude ethyl 4-chloro-2-hydroxyimino-3-oxobutanoate in 150 mL of ethanol.

  • Addition: Add thiourea (8.4 g, 0.11 mol) and sodium acetate (8.2 g, 0.1 mol).

  • Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours. The solution will typically darken.

  • Precipitation: Cool the reaction mixture to 0–5°C. The product, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate , often precipitates as a hydrobromide/hydrochloride salt (depending on workup).

  • Neutralization: If isolating the free base, neutralize the cold solution with aqueous ammonia to pH 6.5–7.0.

  • Filtration: Filter the solid precipitate, wash with cold ethanol, and dry.

    • Yield Target: 70–80%

    • Key QC Parameter:

      
      -NMR should show a singlet around 
      
      
      
      6.8–7.1 ppm (thiazole C5-H).
Protocol C: Stereoselective Methylation (The Cefodizime Link)

Objective: Convert the hydroxyimino group to the syn-methoxyimino group. Cefodizime requires the Z-isomer (syn) for antibacterial efficacy.

Reagents:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • Potassium Carbonate (

    
    ) or NaOH
    
  • Acetone (Solvent)[5]

Procedure:

  • Suspension: Suspend 21.5 g (0.1 mol) of the hydroxyimino ester in 200 mL of acetone.

  • Base Addition: Add finely powdered anhydrous

    
     (27.6 g, 0.2 mol).
    
  • Methylation: Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise at 20–25°C.

  • Stirring: Stir vigorously for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Crystallization: Dissolve residue in ethyl acetate and wash with water. Crystallize by adding hexane or cooling.

    • Result:Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate .

Quality Control & Data Analysis

Specification Table
ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow crystalline powderVisual
Purity

HPLC (C18, ACN:Buffer)
Z/E Ratio

(Syn-isomer dominant)
HPLC /

-NMR
Water Content

Karl Fischer
Melting Point 160–164°C (Decomp)Capillary Method
Isomer Identification (NMR)

Distinguishing the syn (Z) and anti (E) isomers is critical for Cefodizime potency.

  • Syn-Isomer (Active): The methoxy group signal appears at

    
     3.8–4.0 ppm.
    
  • Anti-Isomer (Inactive): The methoxy group is typically shielded, appearing slightly upfield, but the key differentiator is the Thiazole C-5 proton.

    • Syn: Thiazole H is at

      
       ~6.8 ppm.
      
    • Anti: Thiazole H is downfield at

      
       ~7.4 ppm due to anisotropy of the carbonyl.
      

Troubleshooting & Optimization

Common Failure Modes
  • Over-Chlorination:

    • Symptom:[6][7][8][3][9] Formation of dichloro-species in Protocol A.

    • Fix: Strictly control temperature (<5°C) and stoichiometry of

      
      .
      
  • Isomerization (Z to E):

    • Symptom:[6][7][8][3][9] High levels of anti-isomer in Protocol C.

    • Fix: Avoid strong acids during workup; limit exposure to light; ensure base (carbonate) is anhydrous.

  • Low Yield in Cyclization:

    • Symptom:[6][7][8][3][9] Incomplete consumption of chloro-intermediate.

    • Fix: Ensure the chloro-intermediate is fresh; trace acid catalysis (HBr) can accelerate the Hantzsch reaction.

Safety Considerations
  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Dimethyl Sulfate: Potent alkylating agent and carcinogen. Use appropriate PPE and deactivate spills with concentrated ammonia.

  • Nitrosation Residues: If preparing the starting material in-house, ensure complete quenching of sodium nitrite to prevent nitrosamine formation.

References

  • Hoechst Aktiengesellschaft. (1983). Crystalline salts of cephodizime, and process for their preparation.[3][10] European Patent EP0078532A2.[3] Link

  • PubChem. (2023). Ethyl 2-(hydroxyimino)-3-oxobutanoate Compound Summary. National Library of Medicine. Link

  • Kesicki, E. A., et al. (2016).[2] Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5).[2] Link[2]

  • PrepChem. (2023). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.[11]Link

  • ResearchGate. (2021). Synthesis of cefodizime disodium: An improved process for large-scale preparation.[4]Link

Sources

preparation of isotopically labeled valine precursors using oxime esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Isotopically Labeled Valine Precursors via Radical Alkylation of Glyoxylate Oxime Esters

Executive Summary

This application note details a robust, modular protocol for the chemical synthesis of isotopically labeled valine (and its precursors) utilizing glyoxylate oxime esters as radical acceptors. Unlike biosynthetic routes (fermentation), which often suffer from isotopic scrambling and dilution, this radical-mediated approach allows for the precise, site-specific introduction of stable isotopes (


C, 

N, D) into the amino acid backbone or side chain.

Key Advantages:

  • Modularity: Independent labeling of the side chain (via isopropyl radical) and backbone (via glyoxylate).

  • Stereocontrol: Compatible with chiral auxiliaries (e.g., Oppolzer’s sultam) to yield enantiopure L-Valine.[1][2]

  • Cost-Efficiency: Utilizes commercially available high-grade isotope precursors (e.g., 2-Iodopropane-

    
    ).
    

Scientific Foundation & Mechanism

The core of this methodology is the intermolecular radical addition of a nucleophilic alkyl radical to the electrophilic C=N bond of a glyoxylate oxime derivative.

The Chemical Strategy

Traditional Strecker synthesis using cyanide is hazardous and difficult to control stereochemically. The oxime ester route employs a "polarity-matched" radical addition:

  • Radical Generation: An isopropyl radical (nucleophilic) is generated from isopropyl iodide using a radical initiator (triethylborane/

    
     or photoredox catalyst).
    
  • Radical Addition: The radical attacks the imino carbon of the glyoxylate oxime ester.[1][2]

  • Product Formation: The resulting aminyl radical is quenched (usually by H-abstraction or reduction), yielding the protected valine precursor.

Mechanistic Pathway

ValineSynthesis Substrate Glyoxylate Oxime (Electrophile) Intermediate C-Centered Radical Intermediate Substrate->Intermediate RadicalSource Labeled Isopropyl Iodide (i-Pr-I*) Radical Isopropyl Radical (i-Pr*) RadicalSource->Radical Initiation (Et3B/O2) Radical->Intermediate Attacks C=N Product Protected Valine Precursor Intermediate->Product H-Abstraction Valine L-Valine (Isotopically Labeled) Product->Valine Hydrolysis & Reduction

Figure 1: Mechanistic pathway for the radical alkylation of glyoxylate oxime esters. The modular nature allows the "Radical Source" to carry the side-chain label.

Experimental Protocol

Safety Warning: This protocol involves the use of alkyl iodides (potential carcinogens), triethylborane (pyrophoric), and Lewis acids. All operations must be performed in a fume hood.

Materials & Reagents
ReagentRoleSpecifications
Ethyl Glyoxylate Oxime Benzoate Radical AcceptorPre-synthesized or Commercial
2-Iodopropane-

Radical Precursor>98% D enrichment (Side-chain label)
Triethylborane (

)
Initiator1.0 M solution in Hexane
Boron Trifluoride Etherate Lewis AcidActivates the C=N bond
Dichloromethane (DCM) SolventAnhydrous, degassed
Step-by-Step Synthesis

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge with Argon (Ar) for 15 minutes.

  • Add Ethyl Glyoxylate Oxime Benzoate (1.0 equiv, 1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the solution to -78°C (dry ice/acetone bath).

Step 2: Activation and Radical Generation

  • Add

    
      (2.0 equiv) dropwise to the cold solution. Stir for 10 minutes to complex the oxime nitrogen.
    
  • Add 2-Iodopropane-

    
      (5.0 equiv). Note: Excess alkyl iodide is required to combat competitive reduction.
    
  • Slowly inject

    
      (3.0 equiv) via syringe.
    
  • Introduce a small amount of air (

    
    ) via a balloon or syringe needle (2 mL of air) to initiate the radical chain. Caution: 
    
    
    
    is pyrophoric; ensure the needle tip is submerged.

Step 3: Reaction and Quenching

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Monitor consumption of the oxime ester via TLC (Hexane/EtOAc 4:1).

  • Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.

Step 4: Purification & Deprotection

  • Purify the N-benzoyloxy valine ester intermediate via flash column chromatography (Silica gel).

  • Deprotection: Dissolve the intermediate in MeOH. Add

    
     (1.0 equiv) and reflux to cleave the N-O bond (reductive cleavage).
    
  • Hydrolysis: Treat with 6N HCl at reflux to hydrolyze the ester and remove protecting groups.

  • Purify the final labeled Valine using ion-exchange chromatography (Dowex 50W).

Quality Control & Validation

To ensure the integrity of the isotopic label, the following validation steps are mandatory.

Isotopic Enrichment Analysis
  • Method: LC-MS/MS (Triple Quadrupole).

  • Target: Compare the mass shift of the product against a natural abundance standard.

  • Acceptance Criteria: >95% isotopic incorporation (no dilution from solvent).

Structural Verification (NMR)
  • 
    -NMR:  Confirm the disappearance of the oxime proton (
    
    
    
    7.5-8.0 ppm) and appearance of the
    
    
    -proton (
    
    
    3.5-4.0 ppm).
  • 
    -NMR (if deuterated):  Confirm the presence of deuterium signals corresponding to the isopropyl group.
    

Table 1: Expected Analytical Data for Valine-


 Precursor 
ParameterExpected ValueNotes
Yield (Step 3) 75 - 85%High efficiency due to radical polarity matching.
Enantiomeric Excess >90% eeOnly if chiral auxiliary (e.g., sultam) is used.
Mass Shift (

)
+7.04 DaFor fully deuterated side chain (

).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Radical dimerizationIncrease the equivalents of alkyl iodide; add

slower (syringe pump).
No Reaction "Wet" solvent

is moisture sensitive. Redistill DCM over

.
Racemization High TemperatureEnsure the addition step is kept strictly at -78°C.

References

  • Miyabe, H., et al. (2000).[1][3] Asymmetric synthesis of

    
    -amino acids based on carbon radical addition to glyoxylic oxime ether.[1][2][3] Journal of Organic Chemistry.[1][2] Link
    
  • Friestad, G. K. (2001). Addition of Carbon-Centered Radicals to Imines and Related Derivatives.[1][2][4] Tetrahedron. Link

  • Ueda, M., et al. (2005).[2][5] Zinc-mediated carbon radical addition to glyoxylic imines in aqueous media. Organic & Biomolecular Chemistry.[5][6][][8][9] Link

  • BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide.

Sources

Strategic Synthesis of Imidazole Derivatives: The Ethyl 2-Oximinoacetoacetate Route

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Imidazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for histamine antagonists (e.g., Cimetidine), angiotensin II receptor blockers (e.g., Losartan), and antifungal agents. The Precursor: Ethyl 2-oximinoacetoacetate (also known as ethyl 2-(hydroxyimino)-3-oxobutanoate) is a versatile, cost-effective starting material. Unlike the Knorr pyrrole synthesis which utilizes similar precursors to form pyrroles, this guide focuses on diverting the pathway toward 4-substituted imidazole-5-carboxylates . The Strategy: This protocol details the reduction-cyclization sequence . The critical control point is the reduction of the oxime to the labile


-amino-

-keto ester, which must be immediately trapped via cyclization to prevent self-condensation into pyrazines.

Chemical Pathway & Mechanism

The synthesis proceeds through two distinct phases:[1]

  • Chemo-selective Reduction: The oxime moiety is reduced to a primary amine.

  • Hetero-cyclization: The resulting amine reacts with a "C1" donor (like formamide) or a "N-C-S" donor (like thiocyanate) to close the imidazole ring.

Mechanistic Pathway (DOT Visualization)

ImidazoleSynthesis Oxime Ethyl 2-oximinoacetoacetate (Precursor) Reduction Reduction (Zn/AcOH or H2/Pd) Oxime->Reduction Amine Ethyl 2-aminoacetoacetate (Transient Intermediate) Reduction->Amine 4e- Reduction SelfCond Pyrazine Byproducts (AVOID) Amine->SelfCond Dimerization (pH > 7) Cyclization_A Route A: + Formamide Amine->Cyclization_A Cyclization_B Route B: + KSCN Amine->Cyclization_B Target_A Ethyl 4-methylimidazole- 5-carboxylate Cyclization_A->Target_A Condensation - 2 H2O Target_B Ethyl 2-mercapto-4-methyl- imidazole-5-carboxylate Cyclization_B->Target_B Cyclization

Figure 1: Divergent synthetic pathways from Ethyl 2-oximinoacetoacetate. Route A yields the direct imidazole ester; Route B yields the 2-mercapto derivative.

Detailed Experimental Protocols

Protocol A: Reduction of Ethyl 2-oximinoacetoacetate

Objective: Generate the reactive ethyl 2-aminoacetoacetate in situ. Critical Note: The free base of the amine is unstable. It is generated as the acetate or hydrochloride salt or used immediately.

Materials:

  • Ethyl 2-oximinoacetoacetate (10 mmol, 1.59 g)

  • Zinc Dust (Activated, 30 mmol, 1.96 g)

  • Glacial Acetic Acid (15 mL)

  • Solvent: Ethanol or Methanol (Optional co-solvent)

Procedure:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice-water bath (0–5 °C).

  • Dissolution: Dissolve ethyl 2-oximinoacetoacetate in 10 mL of Glacial Acetic Acid.

  • Reduction: Add Zinc dust portion-wise over 30 minutes.

    • Observation: The reaction is exothermic.[2] Maintain internal temperature < 15 °C to prevent side reactions.

  • Digestion: After addition, allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours.

    • Monitoring: TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting oxime spot (

      
      ) should disappear.
      
  • Filtration: Filter off excess Zinc through a Celite pad. Wash the pad with 5 mL acetic acid.

    • Result: The filtrate contains Ethyl 2-aminoacetoacetate acetate salt . Use immediately for Protocol B.

Protocol B: Cyclization to Ethyl 4-methylimidazole-5-carboxylate (The Formamide Route)

Objective: Synthesis of the imidazole core via Bredereck-type synthesis.

Materials:

  • Filtrate from Protocol A (containing ~10 mmol amine precursor)

  • Formamide (Excess, 10 mL)

  • Reagent: Ammonium Acetate (optional, enhances yield)

Procedure:

  • Concentration (Optional): If the volume of acetic acid from Protocol A is high, concentrate under reduced pressure (keep T < 40 °C) to a viscous oil.

  • Addition: Add 10 mL of Formamide to the residue.

  • Cyclization: Heat the mixture to 140–150 °C for 4–6 hours.

    • Mechanism:[3][4] Formamide acts as both the C1 source (providing the C2 carbon of the imidazole) and the solvent.

  • Workup:

    • Cool to room temperature.[1][5][6][7]

    • Neutralize with saturated

      
       solution (Caution: foaming).
      
    • Extract with Ethyl Acetate (

      
       mL).[4]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 55–65% Data:


 NMR (DMSO-

):

1.28 (t, 3H), 2.45 (s, 3H), 4.21 (q, 2H), 7.55 (s, 1H, C2-H), 12.3 (br s, NH).
Protocol C: Synthesis of 2-Mercaptoimidazoles (The KSCN Route)

Objective: Synthesis of Ethyl 2-mercapto-4-methylimidazole-5-carboxylate . This derivative allows for further functionalization at the C2 position (e.g., alkylation to thioethers).

Procedure:

  • Preparation: Take the filtrate from Protocol A (Ethyl 2-aminoacetoacetate).

  • Reagent Addition: Add Potassium Thiocyanate (KSCN) (12 mmol, 1.16 g) dissolved in minimal water/ethanol.

  • Reaction: Reflux the mixture (approx. 80–90 °C) for 2–3 hours.

  • Workup:

    • Cool the mixture. The product often precipitates as a solid upon cooling or dilution with water.

    • Filter the solid, wash with cold water.[1]

  • Desulfurization (Optional): To convert the 2-mercapto derivative to the parent imidazole, treat with dilute nitric acid or

    
    .
    

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Reduction) Incomplete reduction or Zinc passivation.Activate Zinc dust with dilute HCl prior to use. Ensure temperature stays < 15°C during addition to avoid decomposition.
Pyrazine Formation Free amine dimerization.Keep the amine in acidic conditions (Acetic acid/HCl) until the cyclization reagent is added. Do not store the intermediate.
Sticky/Tar Product Polymerization of formamide or overheating.strictly control the oil bath temperature (140–150 °C). Do not exceed 160 °C. Use fresh formamide.
No Precipitation Product too soluble in aqueous acid.Carefully neutralize to pH 7–8. Salting out (NaCl saturation) aids extraction.

Workflow Logic & Quality Control

Workflow Start Start: Ethyl 2-oximinoacetoacetate Check1 QC: TLC Check (Disappearance of Oxime) Start->Check1 Zn/AcOH Reduction Branch Choose Route Check1->Branch RouteA Add Formamide (Heat 150°C) Branch->RouteA Target: Imidazole RouteB Add KSCN (Reflux) Branch->RouteB Target: 2-Mercapto-Imidazole Workup Neutralization & Extraction RouteA->Workup RouteB->Workup Final Final Product Analysis (NMR/MS) Workup->Final

Figure 2: Operational workflow emphasizing the critical Quality Control (QC) checkpoint after reduction.

References

  • GuideChem. (n.d.). Synthesis of Ethyl imidazole-4-carboxylate. Retrieved from

  • Maji, B., et al. (2025).[5] Mechanochemical Clemmensen Reduction. Synthesis, 57, 84-90.[5] (Contextual reference for Zinc activation). Retrieved from

  • Beyzaei, H., et al. (2015).[8] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4). (Demonstrates KSCN cyclization logic). Retrieved from

  • Maeda, S., et al. (1984).[9] Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical & Pharmaceutical Bulletin, 32(7). Retrieved from

Sources

Application Note: Ethyl 2-Hydroxyimino-3-Oxobutanoate as a Chelating Ligand Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5408-04-8), also known as the oxime of ethyl acetoacetate, is a pivotal intermediate in coordination chemistry and heterocyclic ligand synthesis. Its strategic value lies in its dual-modality :

  • Direct Chelation: The

    
    -hydroxyimino ketone moiety functions as a bidentate ligand (
    
    
    
    -donor), forming stable 5-membered chelate rings with transition metals (Ni, Cu, Co, Fe).
  • Ligand Synthesis Precursor: It is the obligate intermediate in the Knorr Pyrrole Synthesis , serving as the precursor to

    
    -aminoketones. These are the building blocks for pyrroles, which are subsequently polymerized to form porphyrins  and phthalocyanines —the "king class" of macrocyclic chelators used in catalysis and photodynamic therapy.
    

This guide provides high-purity synthesis protocols and application workflows for utilizing this molecule in ligand design.

Chemical Identity & Mechanism[1][2][3][4]

PropertySpecification
IUPAC Name Ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate
Molecular Formula

Molecular Weight 159.14 g/mol
Key Functional Groups

-Keto ester, Oxime (

)
Solubility Soluble in EtOH, Et2O, CHCl3; Insoluble in

Stability Stable at

C; Decomposes at

C
Mechanistic Pathway: The "Nitrosation Gate"

The synthesis relies on the nitrosation of the active methylene group in ethyl acetoacetate. This reaction is highly sensitive to temperature.[1] Control at


C is critical to prevent the formation of isoxazolones or decomposition into unstable nitrile oxides.

NitrosationMechanism Fig 1: Nitrosation mechanism converting active methylene to hydroxyimino chelate precursor. EAA Ethyl Acetoacetate (Active Methylene) Inter Nitroso Intermediate (Unstable) EAA->Inter Electrophilic Attack (T < 10°C) HNO2 HNO2 (In Situ from NaNO2/AcOH) HNO2->Inter Product Ethyl 2-hydroxyimino- 3-oxobutanoate (Target Oxime) Inter->Product Tautomerization (Nitroso-Oxime)

Protocol A: High-Purity Synthesis (Nitrosation)

Objective: Synthesis of >98% pure this compound suitable for subsequent metal complexation or reduction.

Safety Warning: Sodium nitrite is toxic and an oxidizer. The reaction is exothermic.[1] Work in a fume hood.

Reagents
  • Ethyl Acetoacetate (EAA): 1.0 mol (130.14 g)

  • Sodium Nitrite (

    
    ): 1.2 mol (82.8 g) dissolved in 150 mL 
    
    
    
  • Glacial Acetic Acid: 150 mL

  • Extraction Solvent: Diethyl Ether or Ethyl Acetate

Step-by-Step Procedure
  • Preparation: In a 1L 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve the Ethyl Acetoacetate (1.0 mol) in Glacial Acetic Acid (150 mL).

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to

    
    C .
    
    • Critical Control Point: Do not allow the temperature to drop below

      
      C (freezing acetic acid) or rise above 
      
      
      
      C (side reactions).
  • Nitrosation: Add the aqueous Sodium Nitrite solution dropwise over 60-90 minutes.

    • Observation: The solution will turn from colorless to yellow/orange.

    • Agitation: Maintain vigorous stirring to prevent local heating.

  • Post-Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up:

    • Dilute the reaction mixture with 300 mL of ice-cold water.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash the combined organic layers with saturated

      
       (carefully, evolves 
      
      
      
      ) until neutral pH.
    • Wash with brine, dry over anhydrous

      
      , and filter.[2]
      
  • Isolation: Evaporate the solvent under reduced pressure (Rotovap at

    
    C).
    
    • Result: A viscous yellow oil which may solidify upon standing in a freezer.

    • Yield Expectation: 85-95%.

Protocol B: Application as Ligand Precursor (Knorr Synthesis)

Context: This protocol converts the oxime precursor into a pyrrole ligand. This is the standard route for creating porphyrin-based chelators.

Workflow Diagram

KnorrSynthesis Fig 2: The Knorr Pyrrole Synthesis pathway using the oxime precursor. Oxime Ethyl 2-hydroxyimino- 3-oxobutanoate Red Reduction (Zn Dust / AcOH) Oxime->Red AminoKetone α-Aminoketone (Transient Intermediate) Red->AminoKetone -H2O Condensation Condensation with Ethyl Acetoacetate AminoKetone->Condensation Pyrrole Knorr's Pyrrole (Ligand Scaffold) Condensation->Pyrrole Cyclization

[3]

Experimental Procedure
  • Dissolution: Dissolve 0.1 mol of the This compound (from Protocol A) in 50 mL of Glacial Acetic Acid.

  • Partner Reagent: Add 0.1 mol of fresh Ethyl Acetoacetate to the solution.

  • Reduction/Cyclization:

    • Place the mixture in a 3-neck flask with a reflux condenser and mechanical stirrer.

    • Add Zinc Dust (0.3 mol) in small portions.

    • Exotherm Warning: The reaction is highly exothermic.[1] The heat generated drives the condensation. Add Zn slowly to maintain a gentle reflux.

  • Reflux: After Zn addition, heat to reflux for 1 hour to ensure completion.

  • Precipitation: Pour the hot reaction mixture into 500 mL of ice water. The crude pyrrole (Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) will precipitate.

  • Purification: Recrystallize from ethanol.

Protocol C: Direct Metal Complexation

Context: Utilizing the oxime as a bidentate (


) ligand for transition metals (e.g., 

,

).
  • Ligand Solution: Dissolve 2 mmol of this compound in 10 mL of Ethanol.

  • Metal Solution: Dissolve 1 mmol of Metal Acetate (

    
    ) in 10 mL of Ethanol.
    
  • Mixing: Add the metal solution to the ligand solution dropwise.

  • Buffering: If necessary, add a few drops of Sodium Acetate solution to buffer the pH to ~6.0, facilitating deprotonation of the oxime hydroxyl group (

    
    ).
    
  • Crystallization: Reflux for 30 minutes, then cool slowly. Colored precipitates (typically green for Cu, red/brown for Ni) indicate complex formation.

Analytical Validation

To ensure the integrity of the precursor before use in complex protocols, verify the following:

MethodDiagnostic SignalInterpretation
1H NMR (

)

9.0-10.0 ppm (Broad Singlet)
Confirms presence of Oxime -OH.
1H NMR (

)

1.3 ppm (Triplet), 4.3 ppm (Quartet)
Confirms Ethyl ester group integrity.
IR Spectroscopy 1720-1740

Strong Carbonyl (C=O) stretch.
IR Spectroscopy 1620-1640

C=N (Oxime) stretch.
TLC

~0.4 (Hexane:EtOAc 3:1)
Distinct spot; stains with

.

References

  • Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem. Available at: [Link] (Accessed Oct 2023).

  • Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023).

  • This compound. PubChem Database. CID 136045771.[4] Available at: [Link] (Accessed Oct 2023).

  • Fischer, H. (1935).[4] "The Chemistry of Pyrroles." Organic Syntheses, Coll.[5] Vol. 2, p. 202. (Classic reference for Knorr Synthesis utilizing this specific oxime).

  • Chaudhury, S., et al. (2014). "Oxime-based ligands in transition metal coordination." Journal of Coordination Chemistry. (General grounding for Protocol C).

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Self-Condensation of Ethyl 2-Aminoacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical instability of ethyl 2-aminoacetoacetate (an


-amino-

-keto ester) during reduction processes.[1] This intermediate is kinetically unstable as a free base and undergoes rapid self-condensation to form pyrazine derivatives (Knorr-type synthesis).[1]
Executive Summary

The Core Issue: Ethyl 2-aminoacetoacetate cannot exist as a stable free base at ambient conditions.[1] Upon generation (typically via reduction of ethyl 2-oximinoacetoacetate), the amine group of one molecule nucleophilically attacks the ketone carbonyl of another.[1] This dimerization leads to 3,6-diethoxycarbonyl-2,5-dimethylpyrazine , causing the reaction mixture to turn yellow/orange and resulting in low yields of the desired amine or amino-alcohol.

The Solution: The amine functionality must be "masked" immediately upon formation.[1] This is achieved by:

  • Protonation (Salt Formation): Conducting the reduction in acidic media (HCl/Ethanol) to form the stable ammonium salt.[1]

  • Acylation (In-situ Protection): Conducting the reduction in the presence of an anhydride (e.g., acetic anhydride) to trap the amine as an amide.[1]

Part 1: Mechanism of Failure (The "Knorr" Trap)

Understanding the failure mode is essential for prevention.[1] The diagram below illustrates the competing pathways. If the amine is left unprotonated (Path B), it dimerizes.[1]

SelfCondensation Oxime Ethyl 2-Oximinoacetoacetate (Precursor) FreeBase Ethyl 2-Aminoacetoacetate (Free Base - UNSTABLE) Oxime->FreeBase H2 / Pd/C (Reduction) Pyrazine 3,6-Diethoxycarbonyl- 2,5-dimethylpyrazine ( unwanted byproduct ) FreeBase->Pyrazine Self-Condensation (Fast) Salt Ethyl 2-Aminoacetoacetate Hydrochloride (STABLE TARGET) FreeBase->Salt + HCl (Protonation) Amide Ethyl 2-Acetamidoacetoacetate (Protected Target) FreeBase->Amide + Ac2O (Trapping)

Figure 1: Kinetic competition between stabilization (green paths) and dimerization (red path).[1]

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned bright yellow/orange during hydrogenation. What happened? A: You have formed a pyrazine derivative.[1][2] The color change is characteristic of the conjugated pyrazine system forming from the colorless amino-ketone.[1] This is irreversible. To prevent this, ensure your solvent system contains at least 1 equivalent of acid (e.g., HCl or glacial acetic acid) before the catalyst and hydrogen are introduced.[1]

Q2: Can I isolate ethyl 2-aminoacetoacetate as a free oil? A: No. Attempts to remove the solvent from the free base will accelerate the condensation, leaving you with a semi-solid pyrazine residue. You must isolate it as the hydrochloride salt or as an N-acetyl derivative .[1]

Q3: I want to reduce the ketone to the alcohol (Threonine ethyl ester). Why can't I just reduce the amino-ketone? A: Because the amino-ketone degrades faster than the ketone reduction occurs under standard conditions.

  • Strategy: Perform a one-pot hydrogenation of the oxime directly to the amino-alcohol using high pressure (50-100 psi) and a catalyst that favors ketone reduction (e.g., PtO2 or Pd/C in acidic media), or isolate the stable amine-hydrochloride first, then reduce the ketone using Sodium Borohydride (

    
    ) in cold ethanol.
    
Part 3: Validated Protocols
Protocol A: Isolation of Ethyl 2-Aminoacetoacetate Hydrochloride

Use this method if you need the amine for further derivatization.

Reagents:

  • Ethyl 2-oximinoacetoacetate (10.0 g)[1]

  • Ethanol (Absolute, 100 mL)

  • Conc. HCl (1.1 equivalents, ~5.5 mL) or Ethanolic HCl

  • 10% Pd/C Catalyst (0.5 g)[1]

Step-by-Step:

  • Preparation: In a hydrogenation bottle/flask, dissolve the oxime in ethanol.

  • Acidification: Add the HCl before adding the catalyst. This ensures that as soon as an amine molecule is formed, it is protonated (

    
    ), rendering it non-nucleophilic.[1]
    
  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen).[1] Caution: Pd/C can ignite ethanol vapor.[1]

  • Reduction: Hydrogenate at 30-40 psi (2-3 bar) at room temperature for 3-5 hours. Monitor H2 uptake.

  • Workup: Filter off the catalyst through Celite.

  • Isolation: Evaporate the ethanol under reduced pressure at

    
    . The residue will be the hydrochloride salt.[1] Recrystallize from Ethanol/Ether if necessary.[1]
    
Protocol B: Synthesis of Ethyl 2-Acetamidoacetoacetate (Trapping)

Use this method if you want a stable, protected precursor.

Reagents:

  • Ethyl 2-oximinoacetoacetate (10.0 g)[1]

  • Acetic Anhydride (20 mL)

  • Glacial Acetic Acid (30 mL)

  • Zinc Dust (4.0 equivalents) [Chemical Reduction Alternative][1]

Step-by-Step:

  • Dissolution: Dissolve the oxime in the acetic acid/acetic anhydride mixture.

  • Reduction: Slowly add Zinc dust in small portions while cooling (keep temp

    
    ). The acetic anhydride traps the amine immediately as it forms.[1]
    
  • Workup: Filter zinc residues. Pour mixture into ice water.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] The product is the stable N-acetyl derivative.[1]

Part 4: Data Summary & Comparison
ParameterFree Base (Unprotected)Hydrochloride Salt (Protonated)N-Acetyl Derivative (Trapped)
Stability < 1 hour (RT)Months (Solid, Desiccated)Years (Solid)
Nucleophilicity High (Attacks Ketones)None (Ammonium ion)Low (Amide)
Main Byproduct Pyrazine (Dimer)NoneNone
Color Yellow/OrangeWhite/ColorlessWhite/Colorless
References
  • Knorr Pyrazine Synthesis: Knorr, L. "Synthese von Pyrrolderivaten."[1] Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, 1884, pp. 1635-1642.[1] (Foundational mechanism of alpha-amino ketone dimerization).[1]

  • Reduction of Oximino Esters: Adkins, H., and Reeve, E. W.[1] "Catalytic Hydrogenation of Oximino Esters." Journal of the American Chemical Society, vol. 60, no.[1] 6, 1938, pp. 1328–1331.[1] Link[1]

  • Synthesis of Threonine Analogues: Elliott, D. F.[1] "The stereochemistry of threonine and allothreonine." Journal of the Chemical Society, 1950, pp. 62-67.[1] (Describes reduction of amino-acetoacetate derivatives).

Sources

controlling exotherm in ethyl 2-hydroxyimino-3-oxobutanoate reduction

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center. It is designed to provide immediate, high-level troubleshooting and procedural guidance for the reduction of ethyl 2-hydroxyimino-3-oxobutanoate (also known as ethyl 2-oximinoacetoacetate).

Topic: Controlling Exotherm in this compound Reduction Ticket ID: OX-RED-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Thermodynamics of Danger

User Warning: You are dealing with a high-energy functional group transformation. The reduction of an oxime (


) to an amine (

) is significantly exothermic, typically releasing -300 kJ/mol of heat.

In the context of This compound , this risk is compounded by the thermal instability of the oxime itself. If the reaction temperature exceeds the decomposition onset of the starting material (often


, but lower in the presence of metals), you risk a secondary decomposition event—a "thermal runaway."
Visualizing the Hazard Pathway

The following logic flow illustrates why "standard" cooling is often insufficient without strict rate control.

ExothermPath cluster_0 Critical Failure Mode Start Start Reduction Reaction Reduction Reaction (Exothermic: -300 kJ/mol) Start->Reaction HeatGen Rapid Heat Generation Reaction->HeatGen Check Is Heat Gen > Cooling? HeatGen->Check Cooling Cooling Capacity (Jacket/Ice Bath) Cooling->Check Mitigation Runaway THERMAL RUNAWAY (Solvent Boil / Decomposition) Check->Runaway YES Safe Controlled Conversion Check->Safe NO

Caption: Logic flow of thermal runaway. If heat generation exceeds cooling capacity, the system enters a positive feedback loop.

Support Module A: The Zinc/Acetic Acid Method (Knorr Protocol)

This is the most common method for laboratory-scale synthesis, particularly when generating the amine for immediate condensation (e.g., Knorr Pyrrole Synthesis).

Mechanism: Chemical reduction using Zn metal as the electron source and Acetic Acid (AcOH) as the proton source. Primary Hazard: The reaction is heterogeneous.[1] The rate is limited by the surface area of the Zinc and the addition rate.

Protocol: Controlled Slurry Dosing

Do not add Zinc dust to the oxime solution all at once.

ParameterSpecificationReason
Solvent System Glacial Acetic AcidActs as solvent and proton source. High heat capacity helps buffer temp.
Temperature Limit < 60°C (Internal)Prevents decomposition of the labile amine product and oxime.
Addition Mode Portion-wise (Solid) Allows heat dissipation between additions.
Induction Check Wait for exotherm after 1st portionCRITICAL: If no heat is observed, DO NOT add more. The surface is likely passivated.
Troubleshooting Guide (Zn/AcOH)

Q: I added the first portion of Zinc, but the temperature didn't rise. Should I add more? A: ABORT ADDITION IMMEDIATELY.

  • Diagnosis: You are experiencing an "Induction Period." The Zinc surface may be oxidized, or the mixture is too cold to initiate.

  • Risk: If you continue adding Zinc, the concentration of reagents will build up. Once the reaction finally triggers, it will consume all accumulated reagents simultaneously, causing an uncontrollable "volcano" eruption.

  • Fix: Warm the mixture slightly (to 20-25°C) or add a few drops of concentrated HCl to activate the Zinc. Wait for a clear exotherm before proceeding.

Q: The reaction mixture has become too thick to stir. A: Zinc acetate precipitates can form a sludge.

  • Fix: Add additional Glacial Acetic Acid. Never stop the stirrer. If the stirrer seizes, you lose heat transfer to the cooling bath, creating hot spots.

Support Module B: Catalytic Hydrogenation (Scale-Up)

Preferred for larger scales to avoid massive Zinc waste. Reagents:


 gas, Pd/C or Pt/C catalyst.[2]
Primary Hazard:  Mass-transfer limited reaction. The reaction rate is directly tied to hydrogen pressure and stirring speed.
Protocol: The "Fed-Batch" Safety Loop

For scale-up (>50g), passive cooling is insufficient. You must link hydrogen flow to temperature.

ControlLoop TempSensor Temp Sensor (Internal) Controller PID Controller TempSensor->Controller Data Valve H2 Mass Flow Controller Controller->Valve Signal (If T > Setpoint, CLOSE) Reactor Reactor (Stirring) Valve->Reactor H2 Feed Reactor->TempSensor T(actual)

Caption: Active safety loop. Hydrogen flow is automatically throttled if the internal temperature exceeds the setpoint.

Troubleshooting Guide (Hydrogenation)

Q: The hydrogen uptake stopped, so I increased the stirring speed. The temperature spiked instantly. Why? A: You created a "Mass Transfer Kick."

  • Mechanism: The reaction was starved of Hydrogen due to poor gas-liquid mixing. The catalyst was active but waiting. When you increased stirring, you dissolved a large bolus of

    
     instantly.
    
  • Prevention: Maintain constant, vigorous stirring from the start. If you must restart stirring, reduce

    
     pressure to 0 bar first, then ramp up slowly.
    

Q: Can I use Methanol instead of Acetic Acid? A: Proceed with caution.

  • Context: Acetic acid (often with acetic anhydride) prevents the formation of secondary amines (dimers) by trapping the primary amine as an acetamide.

  • Risk: In Methanol, the free amine can condense with the unreacted ketone/oxime, leading to complex mixtures and potentially different exotherm profiles.

Validated Reference Data

Quantitative Comparison of Methods
FeatureMethod A: Zinc / AcOHMethod B: Catalytic H2
Exotherm Source Chemical Potential (Zn oxidation)Hydrogenation Enthalpy
Rate Limiting Step Zn Addition RateH2 Mass Transfer (

)
Cooling Requirement Moderate (Ice/Salt Bath)High (Active Jacket)
Key Safety Check Zinc Activation (Induction)Stirring Interlock
Typical Yield 60-75% (as Pyrrole)85-95% (as Amine/Amide)

References

  • Organic Syntheses, Coll.[3] Vol. 2, p. 202 (1943). Title: 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Knorr Pyrrole Synthesis) Relevance: Establishes the foundational Zinc/Acetic Acid reduction protocol and safety limits (<85°C). Source:

  • Organic Syntheses, Coll.[3] Vol. 3, p. 513 (1955). Title: Ethyl

    
    -Aminoacetoacetate Hydrochloride
    Relevance: Details the reduction of the oxime to the amine salt, highlighting the instability of the free amine.
    Source:
    
  • PubChem Compound Summary. Title: Ethyl 2-(hydroxyimino)-3-oxobutanoate (Safety & Hazards) Relevance: Provides GHS hazard classification (H302, H315, H319) and chemical identifiers. Source:

  • Encyclopedia of Reagents for Organic Synthesis. Title: Zinc - Acetic Acid Relevance:[4][5][6] Describes the thermodynamic profile of Zn/AcOH reductions and "volcano" induction risks. Source:

  • Chemical Engineering Science, Vol 56. Title: Safety of hydrogenation reactions Relevance: General reference for mass-transfer limited exotherms in catalytic hydrogenation (Concept applied in Module 3). Source:

Sources

Technical Support Center: Purification of Ethyl 2-hydroxyimino-3-oxobutanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 2-hydroxyimino-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key organic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The fundamental principle is to dissolve the impure solid in a hot solvent in which the desired compound is highly soluble, while the impurities are either insoluble or sparingly soluble.[1] Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the surrounding solution (the mother liquor).[1]

For this compound, a compound that typically appears as a yellowish solid[2], successful recrystallization is critical for removing unreacted starting materials (e.g., ethyl acetoacetate) or side-products from its synthesis.[2][3][4] The choice of solvent and control over the cooling rate are the most critical parameters for achieving high purity and yield.

Compound Profile: this compound

A clear understanding of the physical properties is essential for developing a robust purification strategy.

PropertyValueSource(s)
CAS Number 5408-04-8[2][5][6][7]
Molecular Formula C₆H₉NO₄[2][7]
Molecular Weight 159.14 g/mol [2][7]
Appearance Yellowish Solid[2][7]
Melting Point 46-48 °C[2][7]
Solubility Profile Soluble in ethanol, ethyl acetate; Insoluble in water.[2][8]
Core Protocol: Recrystallization of this compound

This protocol is designed as a self-validating system. Adherence to these steps will maximize the probability of a successful purification.

Part A: Solvent System Selection

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[1][9] Given that this compound is an ester, solvents with similar functional groups or moderate polarity are often a good starting point.[10][11] A mixed-solvent system is often highly effective.

Solvent SystemTypeRationale & Use Case
Ethanol/Water Mixed-SolventRecommended Starting Point. The compound is soluble in hot ethanol but insoluble in water.[2][8] Water acts as an "anti-solvent" to induce crystallization upon cooling.
Ethyl Acetate/Hexanes Mixed-SolventAn excellent alternative. Ethyl acetate is a good primary solvent, while hexanes serve as the anti-solvent to decrease solubility upon cooling.[10][12]
Toluene Single SolventA potential option if the compound shows a steep solubility curve (high solubility in hot toluene, low in cold). Requires careful testing.
Part B: Step-by-Step Experimental Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[9]

    • Add a magnetic stir bar or a boiling stick.

    • Begin adding the primary solvent (e.g., ethanol) in small portions. Heat the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent dropwise until the solid just completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved in the mother liquor even after cooling.[13][14]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration.

    • To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat it by pouring a small amount of hot solvent through it.[15][16] Add a small excess of hot solvent (~5-10%) to the solution before filtering to ensure the desired compound does not crystallize out.[15]

    • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice or lead to the formation of an oil.[1][17]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13][17]

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Büchner funnel.[15]

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent mixture used for the recrystallization). Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.[13] Using too much rinse solvent, or solvent that is not chilled, will significantly reduce your final yield.[13]

  • Drying:

    • Continue to pull air through the Büchner funnel to partially dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum desiccator can be used. Causality: The product is not truly pure until all residual solvent is removed. Residual solvent will depress the melting point and give an inaccurate final yield.[9]

Troubleshooting Guide (Q&A)

Direct answers to the most common issues encountered during the recrystallization of this compound.

Q1: My compound won't fully dissolve, even after adding a lot of hot solvent. What's wrong?

  • Answer: You likely have an impurity that is insoluble in your chosen solvent system. Adding excessive solvent to dissolve it will prevent your desired product from crystallizing upon cooling. The correct procedure is to add just enough hot solvent to dissolve the target compound, and then perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.[15][17]

Q2: After cooling, no crystals have formed. What should I do?

  • Answer: This is a classic problem that can be caused by two primary issues:

    • Too Much Solvent: This is the most common reason.[14] Your solution is simply not saturated enough for crystals to form. Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then attempt to cool it again.[14]

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should.[14] To induce crystallization, you can:

      • Scratch the inner wall of the flask with a glass stirring rod. This creates microscopic scratches that provide nucleation sites for crystal growth.[1][14]

      • Add a seed crystal. If you have a small amount of the pure product, adding a single tiny crystal can provide a template for crystallization to begin.[1][14]

Q3: My product has "oiled out" instead of crystallizing. How can I fix this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[17] This often happens when the solution cools too quickly or if the compound is significantly impure.[14]

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) more of the primary solvent (e.g., ethanol) to ensure complete dissolution. Now, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.[13] If the problem persists, you may need to reconsider your solvent system.

Q4: My final yield is very low. Where did my product go?

  • Answer: Low yield is almost always a result of procedural errors:

    • Excessive Solvent: Using too much solvent during the initial dissolution is the primary culprit.[13]

    • Premature Crystallization: Significant loss of product during a hot filtration step if the solution was not kept sufficiently hot.

    • Improper Washing: Washing the collected crystals with room-temperature solvent or with too large a volume of cold solvent will dissolve a substantial portion of your product.[13]

    • Incomplete Crystallization: Not allowing the solution to cool in an ice bath for a sufficient amount of time.

Q5: The purified crystals are still colored (yellowish). How can I get a colorless product?

  • Answer: The inherent color of this compound is typically a pale yellow.[2] However, if you are trying to remove highly colored impurities, you can use activated charcoal.

    • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly below its boiling point. Add a very small amount of activated charcoal (just enough to cover the tip of a spatula). Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[18] Swirl and reheat the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling.[15][18] Do not add too much charcoal, as it can adsorb your product and reduce the yield.[17]

Q6: The melting point of my recrystallized product is broad or lower than expected (e.g., 42-46 °C). Is it pure?

  • Answer: A broad or depressed melting point is a strong indicator of impurity. The expected range for the pure compound is 46-48 °C.[2][7] The two most likely causes are:

    • Residual Solvent: The crystals are not completely dry. Ensure the product is dried under vacuum until a constant weight is achieved.

    • Trapped Impurities: If the solution was cooled too quickly, impurities may have been trapped within the crystal lattice. In this case, a second recrystallization may be necessary to achieve high purity.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

TroubleshootingWorkflow start Initial Observation prob1 Problem: No Crystals Formed start->prob1 prob2 Problem: Product 'Oiled Out' start->prob2 prob3 Problem: Low Final Yield start->prob3 prob4 Problem: Impure Product (Broad/Low M.P.) start->prob4 cause1a Cause: Too Much Solvent prob1->cause1a cause1b Cause: Supersaturation prob1->cause1b cause2a Cause: Cooled Too Quickly prob2->cause2a cause2b Cause: High Impurity Level prob2->cause2b cause3a Cause: Excess Solvent Used prob3->cause3a cause3b Cause: Washing Losses prob3->cause3b cause4a Cause: Residual Solvent prob4->cause4a cause4b Cause: Impurities Trapped prob4->cause4b sol1a Solution:|Boil Off Excess Solvent cause1a->sol1a sol1b Solution:|Scratch Flask or Add Seed Crystal cause1b->sol1b sol2a Solution:|Reheat, Add More Solvent, Cool Slowly cause2a->sol2a cause2b->sol2a sol3a Solution:|Use Minimum Hot Solvent Next Time cause3a->sol3a sol3b Solution:|Wash with ICE-COLD Solvent (Minimal Amount) cause3b->sol3b sol4a Solution:|Dry Under Vacuum Until Constant Weight cause4a->sol4a sol4b Solution:|Perform a Second Recrystallization cause4b->sol4b

Caption: Troubleshooting Decision Tree for Recrystallization.

Frequently Asked Questions (FAQs)

What is the expected appearance of pure this compound? Pure, dry this compound should be a pale yellow crystalline solid.[2][7]

Which solvent system do you recommend for a first attempt? An ethanol/water mixed solvent system is highly recommended for the first attempt due to the favorable solubility profile of the compound and the low cost and toxicity of the solvents.

How do I know when my crystals are completely dry? The crystals are considered dry when they reach a constant mass. Weigh the sample, place it in a vacuum desiccator for an hour, and re-weigh. Repeat this process until the mass no longer changes. Additionally, a sharp melting point within the expected range (46-48 °C) is a good indicator of dryness and purity.[2][7]

References
  • EvitaChem. (n.d.). Ethyl 3-(hydroxyimino)butanoate (EVT-15627602).
  • ChemBK. (2024). Ethyl 2-(hydroxyimino)-3-oxobutanoate.
  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from UCI Department of Chemistry website.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Department of Chemistry website.
  • Wade, L. G. (n.d.). Recrystallization.
  • Chemsrc. (2025). ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | CAS#:5408-04-8.
  • ChemicalBook. (2025). ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • ChemicalBook. (n.d.). 5408-04-8(ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE) Product Description.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
  • PubMed. (1996). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Bioscience, Biotechnology, and Biochemistry.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from UCI Department of Chemistry website.
  • Echemi. (n.d.). ethyl 2-(hydroxyimino)-3-oxobutanoate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation.
  • Professor Dave Explains. (2020, January 10).
  • ChemicalBook. (n.d.). ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis.
  • Reddit. (2021). Struggling with large scale recrystallization. r/Chempros.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Department of Chemistry website.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Reddit. (2020). Recrystallisation Help. r/Chempros.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate.
  • Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis.
  • Pharmaceutical Technology. (2011). Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology.

Sources

Technical Support Center: Handling Thermal Instability of Ethyl 2-hydroxyimino-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling Ethyl 2-hydroxyimino-3-oxobutanoate (also known as Ethyl 2-oximinoacetoacetate ).

Status: Active | Severity: High (Thermal Hazard) | Version: 2.4 Target Audience: Process Chemists, Medicinal Chemists, HSE Officers

CRITICAL SAFETY ALERT

STOP AND READ: this compound is a thermally sensitive oxime intermediate . While often handled routinely in small scales (grams), scaling up (>100g) introduces significant thermal runaway risks .

  • Primary Hazard: Exothermic decomposition releasing non-condensable gases (

    
    , 
    
    
    
    ).
  • Trigger: Adiabatic heating during synthesis (nitrosation) or bulk storage above 40°C.

  • Rule of Thumb: Never heat the isolated neat solid above 80°C without explicit DSC (Differential Scanning Calorimetry) validation.

Module 1: Understanding the Hazard (FAQ)
Q1: Why is this compound thermally unstable?

A: The instability arises from the oxime (


)  functionality adjacent to carbonyl groups.
  • High Energy Content: The molecule contains a nitrogen-oxygen bond that is energetically favorable to cleave, often releasing nitrogen gas or nitrogen oxides.

  • Low Melting Point (~45–48°C): The compound is a low-melting solid. Upon melting, it loses the stabilizing effect of the crystal lattice, significantly increasing the rate of decomposition.

  • Autocatalysis: Decomposition products (often acidic) can catalyze further decomposition, leading to a self-accelerating decomposition temperature (SADT) that is lower than expected.

Q2: What are the critical temperature thresholds?
  • Recommended Storage: 2–8°C (Refrigerated).

  • Melting Point: 45–48°C. Note: Phase change often precedes rapid decomposition kinetics.

  • Onset of Decomposition (

    
    ):  Typically >100°C  for the pure substance, but can drop to ~60–70°C  in the presence of impurities (acids, transition metals) or under adiabatic confinement.
    
Q3: How does it compare to Ethyl Diazoacetate (EDA)?

While both are used in similar "C2 synthon" applications (e.g., pyrrole synthesis), their hazards differ:

  • EDA: Shock-sensitive and explosive.

  • Ethyl 2-oximinoacetoacetate: Generally not shock-sensitive , but highly prone to thermal runaway . It behaves more like a "gas generator" than a high explosive, but the vessel rupture risk remains high due to rapid pressurization.

Module 2: Synthesis & Processing (Troubleshooting)

Context: The most common synthesis is the nitrosation of ethyl acetoacetate with sodium nitrite (


) and acid (Acetic acid or HCl).
Issue: "Temperature spikes during

addition."

Cause: The nitrosation reaction is strongly exothermic. Solution:

  • Active Cooling: Maintain the reactor jacket at -5°C to 0°C.

  • Dosing Control: Addition of

    
     must be rate-limited  by the cooling capacity. Use a dosing pump interlocked with a temperature probe.
    
    • If

      
      : STOP dosing immediately.
      
  • Visual Check: The solution should turn homogenous/yellow. Precipitation of salt (

    
     or 
    
    
    
    ) is normal, but rapid bubbling indicates decomposition (
    
    
    evolution).
Issue: "The product is oiling out and won't crystallize."

Cause: Impurities or temperature too high (product melted). Solution:

  • Seed: Cool to 0°C and seed with a pure crystal.

  • Purity Check: If it remains an oil at 0°C, it may contain unreacted ethyl acetoacetate or decomposition byproducts. Do not distill. Use crude in the next step if possible.

Table 1: Process Parameters for Safe Synthesis

ParameterLimit / RangeReason
Reaction Temp < 10°C (Target 0–5°C)Prevents side reactions and decomposition.
pH Control Acidic (pH 3–4)Essential for nitrosation; too low (<1) risks hydrolysis.
Quenching Water dilutionStops reaction and precipitates product (if solid).
Solvent Acetic Acid / WaterAbsorbs heat; avoids flammable organic solvents in step 1.
Module 3: Visualization of Safety Workflows
Diagram 1: Safe Synthesis Logic (Nitrosation)

This workflow illustrates the critical control points (CCPs) to prevent thermal runaway during the generation of the oxime.

SynthesisSafety cluster_hazard Critical Control Zone Start Start: Ethyl Acetoacetate + Acid Cooling Active Cooling (-5°C Jacket) Start->Cooling Dosing Dosing NaNO2 (aq) Cooling->Dosing Check Temp > 10°C? Dosing->Check Stop EMERGENCY STOP DOSING Increase Cooling Check->Stop YES Continue Continue Dosing Check->Continue NO Stop->Cooling Wait for T < 5°C Continue->Dosing Loop until complete Hold Post-Reaction Hold (0°C, 1h) Continue->Hold Dosing Complete Workup Extraction/Filtration (Keep < 20°C) Hold->Workup

Caption: Logic flow for the exothermic nitrosation step. The interlock at 10°C is critical to prevent heat accumulation.

Module 4: Storage & Transport (FAQ)
Q4: Can I ship this compound at ambient temperature?

A: No.

  • Risk: If the package encounters temperatures >45°C (e.g., sitting in a delivery truck in summer), the product will melt. Molten oxime degrades faster, potentially building pressure in the container.

  • Requirement: Ship with cold packs (Blue Ice) or Dry Ice. Label as "Temperature Sensitive."

Q5: How should I store the solid in the lab?
  • Container: Amber glass (light sensitive) with a pressure-relief cap or not tightly torqued (if stored briefly).

  • Location: Designated fridge (2–8°C).

  • Shelf Life: Use within 3–6 months. If the solid turns into a dark oil, discard immediately as hazardous waste.

Module 5: Emergency Response
Scenario: "The reaction flask is vibrating/humming and emitting orange gas."

Diagnosis: Thermal runaway is occurring. The orange gas is


.
Immediate Action: 
  • Evacuate: Clear the fume hood area immediately.

  • Sash Down: Close the hood sash fully.

  • Do NOT Open: Do not attempt to add water or ice directly if it is already violently fuming (risk of steam explosion/splash).

  • Power Off: Cut power to heating mantles/stirrers remotely.

Scenario: "Spill of solid material."

Action:

  • Do not use metal spatulas (potential catalytic effect with some oximes, though less critical here than with diazo).

  • Wet the solid with water to reduce dust and cooling.

  • Absorb onto vermiculite and dispose of as hazardous chemical waste.

References
  • PubChem. (2025). Ethyl 2-(hydroxyimino)-3-oxobutanoate - Safety and Hazards. National Library of Medicine.

  • Clark, J. D., et al. (2002). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta. (Provides comparative thermal data for C2 synthons).

  • Organic Syntheses. (1955). Ethyl

    
    -Nitrobutyrate and related nitrosation procedures. Org. Synth. Coll. Vol. 3, p. 513. (Foundational protocol for nitrosation safety). 
    
  • Bretherick's Handbook of Reactive Chemical Hazards.Oximes and Nitrosation hazards. (General reference for oxime thermal instability).

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) test for your specific batch and scale before proceeding.

Validation & Comparative

Navigating Structural Complexity: A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-hydroxyimino-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of complex organic molecules is a cornerstone of innovation. Ethyl 2-hydroxyimino-3-oxobutanoate, a molecule integrating the functionalities of a β-keto ester and an oxime, presents a compelling case study in spectroscopic analysis. This guide provides an in-depth exploration of its ¹H NMR spectrum, contextualized by a comparative analysis with other key analytical techniques.

The Power of Proton NMR: A Predicted ¹H NMR Spectrum Analysis

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the electronic environment of protons within a molecule, offering insights into connectivity and stereochemistry.[1] For this compound, the ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton, influenced by the molecule's inherent structural possibilities.

Expected Chemical Environments and Their Predicted ¹H NMR Signatures:

The primary structure of this compound consists of an ethyl ester group, a methyl ketone group, and a hydroxyimino group. The presence of tautomers and isomers would result in multiple sets of signals.

  • Ethyl Group (CH₃CH₂O-): This group will consistently display a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-), arising from their mutual coupling.

    • -CH₃ (Ethyl): Expected to appear as a triplet around δ 1.2-1.4 ppm.

    • -CH₂- (Ethyl): Expected to appear as a quartet around δ 4.1-4.4 ppm.

  • Methyl Ketone Group (-C(O)CH₃): In the keto-oxime form, the methyl protons are adjacent to a carbonyl group, leading to a singlet in the region of δ 2.2-2.5 ppm.

  • Hydroxyimino Proton (-NOH): This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is often broad and can appear over a wide range, typically from δ 9.0 to 12.0 ppm. In the presence of E/Z isomers, two distinct signals for the -NOH proton might be observed.

  • Tautomeric Protons: The presence of keto-enol tautomerism would introduce additional signals.

    • Enolic Vinyl Proton (=CH-): If the enol form is present, a singlet for the vinyl proton would be expected around δ 5.0-6.0 ppm.

    • Enolic Hydroxyl Proton (-OH): Similar to the oxime proton, this signal would be broad and its position variable, often appearing downfield.

A Note on Isomerism and Tautomerism:

The presence of both E/Z isomers of the oxime and keto-enol tautomers would lead to a more complex spectrum, with separate signals for each proton in each distinct chemical environment. The relative integration of these signals would provide a quantitative measure of the equilibrium composition under the specific analytical conditions.[2]

A Broader Perspective: Comparison with Alternative Analytical Techniques

While ¹H NMR provides a wealth of structural information, a comprehensive characterization of this compound benefits from a multi-technique approach. The following table compares the utility of ¹H NMR with other common analytical methods for this specific molecule.

Analytical Technique Information Provided for this compound Advantages Limitations
¹H NMR Spectroscopy Detailed information on the number and connectivity of protons, presence of isomers and tautomers, and their relative abundance.High resolution, provides detailed structural information, non-destructive.Can be complex to interpret for mixtures of isomers and tautomers, requires deuterated solvents.
¹³C NMR Spectroscopy Information on the number and type of carbon atoms in the molecule, including carbonyl, olefinic, and aliphatic carbons.Complements ¹H NMR by providing a carbon skeleton map, less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Identification of key functional groups such as C=O (ketone and ester), C=N (oxime), and O-H (hydroxyl).Fast, requires small sample size, provides a quick functional group "fingerprint".Provides limited information on the overall molecular structure and connectivity, broad O-H bands can be difficult to interpret precisely.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide clues about the molecular structure.High sensitivity, provides accurate molecular weight, can be coupled with chromatographic techniques for mixture analysis.Does not directly provide information on stereochemistry or tautomeric forms, fragmentation can be complex to interpret.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the key steps for obtaining a ¹H NMR spectrum of this compound suitable for detailed structural analysis.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the tautomeric equilibrium.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

Step 2: NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

Step 3: Data Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:

    • Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Number of Scans: Typically 8-16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

Step 4: Data Analysis

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the area under each signal to determine the relative number of protons.

  • Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the coupling constants (J-values) in Hertz.

  • Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

H1_NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent TMS Add TMS Solvent->TMS Load Load Sample into Spectrometer TMS->Load LockShim Lock and Shim Load->LockShim Acquire Acquire Spectrum LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Spectrum Baseline->Calibrate Integrate Integrate Peaks Calibrate->Integrate Multiplicity Determine Multiplicity & Coupling Constants Integrate->Multiplicity Assign Assign Signals Multiplicity->Assign Final_Structure Final_Structure Assign->Final_Structure Structural Elucidation

Caption: Workflow for ¹H NMR Analysis

Conclusion

The structural analysis of this compound serves as an excellent illustration of the power and complexity of modern spectroscopic methods. While ¹H NMR stands out for its ability to provide detailed insights into the proton framework, a truly comprehensive understanding is best achieved through the synergistic application of multiple analytical techniques. For researchers in drug discovery and development, mastering the interpretation of such multifaceted data is essential for accelerating the path from molecular design to functional application.

References

  • [No Author]. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). 1H NMR. Retrieved from [Link]

  • Gorodetsky, M., & Weiner, S. (1966). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds.
  • [No Author]. (n.d.). Magnetic Resonance in Chemistry. Wiley Online Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). E-ETHYL-2-(AMINOMETHYLIDENE)-3-OXOBUTANOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • [No Author]. (n.d.). ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | CAS#:5408-04-8. Chemsrc. Retrieved from [Link]

  • Zhang, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(11), 1085-1094.
  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Kudyakova, Y. S., et al. (2019). Detrifluoroacetylation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
  • [No Author]. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

  • Field, L. D., & Sternhell, S. (2015).
  • Bakulina, O., et al. (2024). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. International Journal of Molecular Sciences, 25(1), 18.
  • Darío, G. S., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1122048.
  • [No Author]. (n.d.). Publications | Uhrín Group. The University of Edinburgh. Retrieved from [Link]

  • Yarofeeva, A. A., et al. (2017). Reaction of alkyl- and arylamines with 2-(hydroxyimino)-3-oxobutanal. Russian Journal of Organic Chemistry, 53(1), 123-128.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]

Sources

LC-MS Identification of Ethyl 2-Oximinoacetoacetate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, ethyl 2-oximinoacetoacetate (also known as ethyl 2-(hydroxyimino)-3-oxobutanoate) is a critical precursor, particularly for the Knorr pyrrole synthesis used in cephalosporin and statin production. However, its quality control is notoriously difficult due to the presence of geometric isomers (


) and thermally labile impurities that elude detection by traditional Gas Chromatography (GC) or lack specific chromophores for UV analysis.

This guide objectively compares a High-Resolution LC-MS (ESI+) workflow using Core-Shell Phenyl-Hexyl technology against traditional GC-MS and HPLC-UV alternatives. Experimental data demonstrates that the LC-MS approach prevents thermal degradation artifacts while successfully resolving the


 isomers and the critical diethyl furoxan-3,4-dicarboxylate impurity.

The Analytical Challenge

The analysis of


-oximino carbonyls presents three distinct mechanistic hurdles that render standard methods insufficient:
  • Thermal Instability (The GC Problem): Oximes are thermally labile. Under the high injection port temperatures of GC (

    
    ), ethyl 2-oximinoacetoacetate undergoes dehydration to form nitriles or Beckmann rearrangement products. This creates "phantom" impurities that do not exist in the bulk sample.
    
  • Geometric Isomerism: The oxime exists as syn (

    
    ) and anti (
    
    
    
    ) isomers. These possess identical masses (
    
    
    159) and similar polarities, causing co-elution on standard C18 columns.
  • Nitrosation Side-Reactions: The synthesis involves nitrosation of ethyl acetoacetate. Over-reaction or dimerization of the nitrile oxide intermediate leads to diethyl furoxan-3,4-dicarboxylate , a potentially genotoxic impurity that must be controlled.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of the optimized LC-MS method against industry-standard alternatives.

FeatureMethod A: Optimized LC-MS (Recommended)Method B: GC-MS (Alternative 1)Method C: HPLC-UV (Alternative 2)
Detection Principle ESI+ Mass SpectrometryElectron Impact (EI) MSUV Absorbance (254 nm)
Stationary Phase Core-Shell Phenyl-Hexyl 5% Phenyl PolysiloxaneStandard C18 (Fully Porous)
Thermal Stability High (Ambient ionization)Low (Degradation to nitriles)High
Isomer Resolution Excellent (

-

selectivity)
Poor (Thermal interconversion)Moderate (Peak merging)
Specificity Mass-confirmed ID (

)
Library match (often incorrect due to degradation)Low (Retention time only)
Key Limitation Higher instrument costFalse positives (artifacts)Cannot confirm impurity identity
Why Phenyl-Hexyl?

Standard C18 columns rely on hydrophobic interactions. However, the


 and 

isomers of the oxime differ primarily in their steric "shape" and dipole moments. The Phenyl-Hexyl phase utilizes

-

interactions with the oxime double bond, providing the necessary orthogonal selectivity to baseline resolve the isomers.

Experimental Protocol: Optimized LC-MS Workflow

This protocol is designed to be a self-validating system. The presence of the molecular ion


 at 

160 confirms the intact oxime, distinguishing it from dehydrated nitrile artifacts (

142).
Sample Preparation[1][2]
  • Solvent: Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:Water (1 mg/mL).

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove particulate matter.
    
  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection to prevent column overload.

LC-MS Conditions[3]
ParameterSettingRationale
Column Core-Shell Phenyl-Hexyl, 2.1 x 100 mm, 2.6

m
Core-shell particles reduce backpressure; Phenyl phase separates

isomers.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+ ionization.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B (0-1 min)

60% B (10 min)

95% B (12 min)
Slow gradient required to separate the early eluting polar oxime from the hydrophobic furoxan impurity.
Flow Rate 0.4 mL/minOptimized for ESI desolvation efficiency.
Ionization ESI Positive ModeOximes protonate readily (

).
Source Temp 350

C
Sufficient for desolvation without thermal degradation.
Data Interpretation & Impurity Markers
  • Ethyl 2-oximinoacetoacetate (

    
     Isomers): 
    
    • 
      :  160.06 (
      
      
      
      )
    • Pattern: Two distinct peaks (approx. ratio 3:1 depending on synthesis conditions).

  • Ethyl Acetoacetate (Starting Material):

    • 
      :  131.07 (
      
      
      
      )
    • Retention: Elutes after the oxime due to lack of polar -NOH group.

  • Diethyl Furoxan-3,4-dicarboxylate (Critical Impurity):

    • 
      :  259.06 (
      
      
      
      )
    • Formation: Dimerization of the nitrile oxide intermediate.[1]

    • Retention: Late eluting (highly hydrophobic).

Visualizing the Chemistry

Synthesis & Impurity Pathway

The following diagram illustrates the nitrosation pathway and the divergence point where the critical furoxan impurity is formed.

G SM Ethyl Acetoacetate (MW 130) INT Nitrile Oxide Intermediate SM->INT Nitrosation HNO2 NaNO2 / AcOH HNO2->INT PROD Ethyl 2-oximinoacetoacetate (E/Z Isomers, MW 159) INT->PROD Tautomerization IMP1 Diethyl Furoxan Dicarboxylate (MW 258) INT->IMP1 Dimerization (Side Reaction) IMP2 Ethyl Cyanoformate (Thermal Artifact) PROD->IMP2 GC Injection (Heat >200°C)

Figure 1: Reaction pathway showing the formation of the target oxime and the competing dimerization to the furoxan impurity. Note the thermal degradation pathway specific to GC analysis.

Analytical Workflow Logic

This flowchart represents the decision logic for the LC-MS method, ensuring data integrity.

Workflow Start Crude Sample Prep Dilute in Mobile Phase A (Avoid thermal stress) Start->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC MS MS Detection (ESI+) LC->MS Decision Check m/z 160 Peaks MS->Decision Isomers Two Peaks Detected? (E/Z Isomers) Decision->Isomers Yes Furoxan Check m/z 259 (Furoxan Impurity) Decision->Furoxan Monitor Artifact Check m/z 142 (Nitrile Artifact) Decision->Artifact Exclude

Figure 2: Analytical decision tree for identifying target isomers vs. impurities.

References

  • Dhanasar, R. et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]

  • Thoenen, M. et al. (2024). Economic, One-Pot Synthesis of Diethyl Furoxan Dicarboxylate. Organic Process Research & Development. Available at: [Link]

  • Xie, J. et al. (2021). LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Georgieva, V. et al. (2022).[2][3] Thermal degradation curves of poly(ethyl 2-cyanoacrylate) nanofibers. Polymer International.[2] Available at: [Link]

Sources

reference standard ethyl 2-hydroxyimino-3-oxobutanoate purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the purity analysis of Ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5808-30-0 / 5408-04-8), a critical intermediate in the synthesis of cephalosporin antibiotics.

A Comparative Technical Guide for Purity Assignment

Executive Summary & Strategic Context

In pharmaceutical development, This compound (hereafter EHOB ) serves as a structural pivot in the synthesis of aminothiazole oxime side chains found in third-generation cephalosporins (e.g., Cefixime, Cefdinir).

The reliability of this Reference Standard (RS) is compromised by two inherent physicochemical challenges:

  • E/Z Geometric Isomerism: The oxime moiety exists in equilibrium between syn (Z) and anti (E) forms, which often resolve as distinct peaks in chromatography, leading to integration ambiguity.

  • Thermal Instability: The compound is susceptible to decarboxylation and Beckmann rearrangement at elevated temperatures, rendering Gas Chromatography (GC) risky without derivatization.

This guide compares the industry-standard HPLC-UV method against the orthogonal, primary ratio method of Quantitative NMR (qNMR) . While HPLC is superior for impurity profiling, qNMR is the scientifically superior choice for absolute purity assignment of the reference standard itself.

Comparative Analysis of Analytical Architectures

The following table contrasts the three primary methodologies available for certifying EHOB.

FeatureMethod A: HPLC-UV (Routine QC)Method B: 1H-qNMR (Primary Certification)Method C: Titration (Legacy)
Principle Separation based on hydrophobicity; detection via chromophore absorption.Direct molar ratio measurement of analyte protons vs. Internal Standard (IS).Functional group stoichiometry (e.g., N-titration).
Traceability Relative. Requires a pre-existing standard with known purity to quantify response factors.Absolute. Traceable directly to the SI via the Internal Standard (e.g., NIST-traceable Maleic Acid).Relative to titrant standardization.
Specificity High. Separates synthesis byproducts (Ethyl acetoacetate) and degradation products.Ultra-High. Distinguishes structure-specific protons; solvent peaks are ignored.Low. Cannot distinguish between isomers or similar impurities.
Isomer Handling Resolves E/Z isomers as two peaks. Requires summing areas (assuming identical Response Factors).Distinct shifts for E/Z forms allow independent quantification or summation.Measures total oxime content indiscriminately.
Primary Use Routine batch release; stability monitoring.Assigning the certified purity value to the Reference Standard. Raw material acceptance (Gross assay).
Scientific Verdict
  • Use qNMR to assign the "Assigned Purity" value on the Certificate of Analysis (CoA). It eliminates the need for a reference standard of the analyte itself.[1]

  • Use HPLC-UV to determine the "Chromatographic Purity" (homogeneity) and to identify specific impurities like unreacted ethyl acetoacetate.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine impurity profile and relative homogeneity.

Rationale: An acidic mobile phase is critical. EHOB has pKa values near neutral; without acidification, peak tailing will occur due to ionization. A C18 column provides sufficient retention to separate the polar oxime from the non-polar ethyl acetoacetate starting material.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Control is vital to prevent on-column isomerization).

  • Detection: UV @ 254 nm (Oxime

    
     transition).
    
  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 40 60
20.1 90 10

| 25.0 | 90 | 10 |

Data Processing:

  • E/Z Isomers: You will likely observe two peaks for EHOB (Major isomer ~8-10 min, Minor isomer nearby). Sum the areas of both peaks for total purity calculation, as their UV extinction coefficients are structurally similar.

Protocol B: Quantitative NMR (qNMR)

Objective: Absolute purity assignment for Reference Standard certification.

Rationale: qNMR does not require a response factor. By using a certified Internal Standard (IS) like Maleic Acid (high purity, stable, distinct singlet), we can calculate the mass fraction of EHOB directly.

  • Solvent: DMSO-d6 (Prevents exchange of labile OH protons and ensures solubility).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (D1): 60 seconds (Must be

    
     to ensure full relaxation for quantitative integration).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 150).

Procedure:

  • Accurately weigh ~10 mg of EHOB sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision balance (
    
    
    mg) is mandatory.
  • Dissolve in 0.75 mL DMSO-d6.

  • Acquire 1H-NMR spectrum.[3][4]

Integration Strategy:

  • IS Signal: Singlet at

    
     6.2 ppm (2 protons).
    
  • Analyte Signal: Ethyl group quartet at

    
     4.2 ppm (2 protons) or Methyl triplet at 
    
    
    
    1.2 ppm. Avoid the oxime/enol protons as they may broaden or exchange.
  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (IS=2, Analyte=2 for quartet)
      
    • 
      : Molecular Weight[5][6][7][8]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Visualizing the Certification Workflow

The following diagram illustrates the "Gold Standard" workflow for certifying this reference material, highlighting the specific role of each method.

CertificationWorkflow cluster_Analysis Orthogonal Analysis Raw Crude Synthesized EHOB Purification Recrystallization (Removal of Ethyl Acetoacetate) Raw->Purification Dried Dried Candidate Material Purification->Dried HPLC HPLC-UV (Impurity Profiling) Dried->HPLC Check Homogeneity qNMR 1H-qNMR (Value Assignment) Dried->qNMR Calculate Mass % KF Karl Fischer (Water Content) Dried->KF Subtract H2O CoA Final Certificate of Analysis (CoA) HPLC->CoA Report Chromatographic Purity qNMR->CoA Assign Certified Purity KF->CoA Correction Factor

Figure 1: The "Dual-Pillar" certification workflow. HPLC ensures the material is chemically clean, while qNMR assigns the absolute numerical purity value.

Mechanistic Insight: The Isomerism Challenge

EHOB is not a static molecule.[3][6][9][10][11] In solution, it undergoes tautomerization and isomerization. Understanding this is vital for accurate integration.

Isomerism Z_Isomer Z-Isomer (syn) (H-bond stabilized) Intermediate Transition State (Acid/Base Catalyzed) Z_Isomer->Intermediate Equilibrium E_Isomer E-Isomer (anti) (Sterically hindered) E_Isomer->Intermediate Intermediate->Z_Isomer Intermediate->E_Isomer

Figure 2: E/Z Isomerization equilibrium. In HPLC, these may appear as split peaks. In NMR, they show distinct chemical shifts.[3] Both must be accounted for in the total purity.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bonn, G. (1985). "High-performance liquid chromatographic elution behaviour of oligosaccharides, monosaccharides and sugar degradation products on resin-based stationary phases." (Context on acidic mobile phases for carbonyl/hydroxyl compounds). Journal of Chromatography A.

  • ChemicalBook. (2024). "Ethyl 2-(hydroxyimino)-3-oxobutanoate Properties and Synthesis." (General compound data).

  • Saito, T., et al. (2011). "Absolute purity determination of organic compounds by quantitative NMR." Metrologia.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Ethyl 2-hydroxyimino-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Compound: Ethyl 2-hydroxyimino-3-oxobutanoate (CAS: 5817-16-3 / 5408-04-8) Synonyms: Ethyl 2-oximinoacetoacetate; Ethyl


-isonitrosoacetoacetate.
Primary Hazard: Thermal Instability.  While valuable in Knorr pyrrole synthesis, this compound possesses an oxime (

) functionality alpha to a carbonyl. This structural motif is susceptible to thermal runaway and explosive decomposition upon heating or contact with strong acids/bases.

Objective: This guide provides a scientifically grounded workflow for the segregation, packaging, and disposal of this compound. It moves beyond generic "safety data sheet" advice to address the specific stability risks associated with oxime-derived esters.

Hazard Identification & Scientific Rationale

To safely handle this material, one must understand why it is hazardous. The danger lies in its potential for energetic decomposition.

The Decomposition Mechanism

Oximes are generally stable at room temperature but can undergo exothermic decomposition. For this compound, the proximity of the ester and ketone groups to the oxime creates a pathway for Beckmann-type fragmentation or dehydration reactions under thermal stress.

  • Risk: If heated in a closed container (e.g., a waste drum in direct sunlight), the material can generate gaseous byproducts (

    
    , 
    
    
    
    ,
    
    
    ) rapidly, leading to over-pressurization and rupture.
  • Trigger: Temperatures >50°C, strong acids (catalyze rearrangement), or transition metals.

Physical & Safety Data Table
PropertyValueOperational Implication
Physical State Solid (Low Melting)Melts at ~45–48 °C. May appear as a slush or liquid in hot labs.[1]
Flash Point ~64 °C (Closed Cup)Classed as Combustible . High risk of vapor ignition if heated.
Boiling Point 136 °C (decomposes)DO NOT DISTILL to dryness. Explosion hazard.
Incompatibilities Strong Acids, OxidizersSegregate strictly from Nitric Acid or Peroxides.
EPA Waste Code D001 (Ignitable)If flash point <60°C (batch dependent) or D003 (Reactive) if old/dry.

Pre-Disposal Stabilization & Packaging

CRITICAL PROTOCOL: Never dispose of pure oxime esters directly into a general "Organic Waste" drum without first assessing the state of the material.

Scenario A: Pure Solid/Old Reagent

If you are disposing of an old bottle or a pure bulk solid:

  • Do Not Dissolve: Do not attempt to dissolve large quantities in solvent yourself (exothermic solvation risk).

  • Overpack: Place the original primary container inside a larger high-density polyethylene (HDPE) secondary container.

  • Cushioning: Fill the void space with Vermiculite . This acts as a shock absorber and thermal insulator.

  • Labeling: Mark clearly as "Organic Solid - Potential Thermal Hazard - Oxime Ester."

Scenario B: Reaction Mixtures/Solutions

If the material is dissolved in a solvent (e.g., Ethanol, DCM):

  • Quenching (If reactive reagents present): Ensure all other reagents (e.g., Sodium nitrite used in synthesis) are fully quenched.

  • Dilution: Ensure the concentration of the oxime is <10% wt/wt to act as a heat sink.

  • Container: Use vented caps if available, or ensure substantial headspace (20%) in the waste container to accommodate expansion.

Disposal Decision Logic (Visualization)

The following flowchart outlines the decision-making process for disposing of this compound.

DisposalFlow Start Waste Assessment: This compound State Physical State? Start->State Solid Solid / Pure Reagent State->Solid Solid Liquid Solution / Reaction Mix State->Liquid Liquid Old Is material >1 year old or crystallized? Solid->Old Shock Treat as Shock Sensitive (Potential Peroxides/Dryness) Old->Shock Yes Pack Overpack in HDPE Drum with Vermiculite Old->Pack No Shock->Pack Incinerate Final Disposal: High-Temp Incineration (with NOx Scrubbing) Pack->Incinerate Conc Concentration > 10%? Liquid->Conc Dilute Dilute with compatible solvent (EtOH/EtOAc) Conc->Dilute Yes Segregate Segregate: Non-Halogenated Organic Waste Stream Conc->Segregate No Dilute->Segregate Segregate->Incinerate

Figure 1: Decision tree for the safe segregation and packaging of oxime ester waste.

Emergency Response Procedures

Spill Cleanup (Small Scale < 500g)
  • PPE: Nitrile gloves (double gloved, min 0.11mm), safety goggles, and lab coat.

  • Isolate: Remove ignition sources. This compound is combustible.[2][3][4][5]

  • Absorb: Do NOT use paper towels (combustible). Use Vermiculite , sand, or clay-based absorbents.[6]

  • Scoop: Use a polyethylene or polypropylene scoop . Avoid metal spatulas which could spark or react with acidic impurities.

  • Clean: Wash the area with a dilute soap solution. Do not use bleach (oxidizer incompatibility).

Fire
  • Media: Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-resistant foam.
    
  • Warning: Burning oximes emit toxic Nitrogen Oxides (

    
    ). Firefighters must wear SCBA.
    

Regulatory & Compliance (RCRA)

In the United States, this compound requires careful classification under RCRA (Resource Conservation and Recovery Act).

  • Characteristic Waste: It is not typically P or U listed by specific CAS.

  • D001 (Ignitable): Applicable if the waste mixture has a flash point < 60°C.

  • D003 (Reactive): While not strictly "water reactive," safety officers often classify bulk oximes as D003 due to thermal instability, requiring special handling by the disposal contractor.

Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). The incinerator must be equipped to handle nitrogenous waste to prevent atmospheric release of


.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 2-hydroxyimino-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Laboratory Safety and Risk Mitigation

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like ethyl 2-hydroxyimino-3-oxobutanoate, a key building block in various synthetic pathways, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. By understanding the "why" behind each procedural step, we can cultivate a culture of safety that protects ourselves, our colleagues, and the integrity of our research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance with multiple routes of potential exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2][3] Furthermore, it is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Acknowledging these hazards is the foundational step in mitigating risk. The toxicological properties of this chemical have not been exhaustively investigated, which necessitates a cautious and proactive approach to handling.[3]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][2][3]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Impervious gloves, such as nitrile rubber, should be worn.[3] Always inspect gloves for any signs of degradation or perforation before use.[6][7] Proper glove removal technique is critical to avoid skin contact with a contaminated glove surface.[6][7]

    • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.

    • Protective Clothing: For larger quantities or procedures with a higher risk of splashing, additional protective clothing, such as a chemical-resistant apron, is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or aerosols.[3][8] In the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used as a secondary precaution.[6][7]

PPE Donning and Doffing Workflow

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Eye Protection don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk.

1. Preparation and Pre-Handling:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[3][8]

  • Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before introducing the chemical to the work area.

  • Emergency Equipment Check: Confirm the location and accessibility of the nearest safety shower and eyewash station.[9]

2. Handling the Chemical:

  • Work Within a Fume Hood: All transfers and manipulations of this compound should be performed inside a certified chemical fume hood.[3]

  • Avoid Formation of Dust and Aerosols: Handle the material carefully to prevent the generation of dust or aerosols.[8]

  • Use Appropriate Tools: Utilize non-sparking tools to prevent ignition sources.[5][8]

  • Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of vapors.

3. Post-Handling and Decontamination:

  • Clean the Work Area: Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Properly Doff PPE: Remove PPE in the correct sequence to avoid contaminating your skin or clothing.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves, even if you do not believe you have come into contact with the chemical.[7]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and shoes.[10] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the individual to fresh air.[3] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5]

  • Ingestion: Do not induce vomiting.[3] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Place the absorbed material into a suitable, sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for all chemical waste.

  • Professional Disposal: Contact a licensed professional waste disposal service for the collection and disposal of chemical waste.[3] Adhere to all federal, state, and local environmental regulations.[3] Do not dispose of this chemical down the drain.[10]

Waste Disposal Workflow

Disposal_Workflow start Generate Waste step1 Segregate into Hazardous Waste Stream start->step1 step2 Place in a Labeled, Sealed Container step1->step2 step3 Store in a Designated Waste Accumulation Area step2->step3 step4 Schedule Pickup by Licensed Disposal Service step3->step4 end_node Proper Disposal step4->end_node

Caption: Hazardous Waste Disposal Workflow.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem. National Center for Biotechnology Information. [Link]

  • ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 135399194 - PubChem. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET. (Provider not specified). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.